molecular formula C6H11BaO9P B13824630 D-Fructose 1-phosphate barium salt

D-Fructose 1-phosphate barium salt

Cat. No.: B13824630
M. Wt: 395.45 g/mol
InChI Key: FFIAPLNALYDYQK-WYVTXLGVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose 1-phosphate barium salt is a useful research compound. Its molecular formula is C6H11BaO9P and its molecular weight is 395.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BaO9P

Molecular Weight

395.45 g/mol

IUPAC Name

barium(2+);[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1

InChI Key

FFIAPLNALYDYQK-WYVTXLGVSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2]

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Divergent Metabolic Fates of Fructose: The Fructose 1-Phosphate and Fructose 6-Phosphate Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose, a monosaccharide increasingly prevalent in modern diets, is metabolized through two distinct and functionally divergent pathways, dictated primarily by tissue type and enzymatic machinery. The principal route, the Fructose 1-Phosphate (F1P) pathway, operates predominantly in the liver, intestine, and kidneys. It is characterized by the rapid, unregulated phosphorylation of fructose by fructokinase (ketohexokinase), bypassing the main rate-limiting step of glycolysis. This leads to swift substrate influx into downstream pathways, significant ATP consumption, and potential metabolic dysregulation. In contrast, the Fructose 6-Phosphate (F6P) pathway, active in extrahepatic tissues like skeletal muscle and adipose tissue, utilizes hexokinase for phosphorylation. This pathway is a minor contributor to overall fructose metabolism due to hexokinase's much higher affinity for glucose. It directs fructose into the mainstream, tightly regulated glycolytic pathway. Understanding the profound differences in enzymatic kinetics, regulatory control, and metabolic consequences of these two pathways is critical for elucidating the role of fructose in health and in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hereditary fructose intolerance (HFI).

Introduction: The Metabolic Bifurcation of Dietary Fructose

Dietary fructose, sourced from sucrose, high-fructose corn syrup, fruits, and vegetables, enters cellular metabolism following phosphorylation. Unlike glucose, which is processed via a universally conserved and tightly regulated pathway, the metabolic entry point of fructose is tissue-dependent. This bifurcation creates two distinct metabolic scenarios with vastly different implications for cellular energy homeostasis and biosynthetic processes. The primary distinction lies in the initial phosphorylation step: conversion to fructose 1-phosphate by fructokinase (KHK) or to fructose 6-phosphate by hexokinase (HK). This single enzymatic difference dictates the subsequent metabolic cascade, its regulation, and its physiological impact. This guide provides a detailed examination of these two pathways, their core enzymatic players, regulatory mechanisms, and their significance in clinical and research contexts.

The Fructose 1-Phosphate Pathway: The High-Flux Hepatic Route

The Fructose 1-Phosphate (F1P) pathway is the primary catabolic route for fructose, predominantly occurring in the liver, kidney, and small intestine.[1][2] This pathway is notable for its speed and lack of feedback regulation, which has profound metabolic consequences.

Core Reaction Sequence & Enzymology

The pathway consists of three key enzymatic steps that convert fructose into intermediates of the central glycolytic pathway.

  • Phosphorylation by Fructokinase (Ketohexokinase, KHK): Fructose is rapidly phosphorylated to fructose-1-phosphate (F1P).[3][4] This reaction is catalyzed by fructokinase (KHK) and consumes one molecule of ATP. The key isoform in the liver is KHK-C, which possesses a very low Michaelis constant (Km) for fructose (around 0.8 mM), ensuring that fructose entering the hepatocyte is almost immediately phosphorylated.[5] This high affinity and high Vmax of KHK-C leads to a rapid depletion of intracellular ATP.[6][7][8]

  • Cleavage by Aldolase B: Fructose-1-phosphate is then cleaved by Aldolase B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3][5][9] Aldolase B is the specific liver-type isozyme capable of efficiently cleaving both fructose 1,6-bisphosphate and fructose 1-phosphate.[10][11][12] This step is the rate-limiting enzyme of fructose metabolism.[4]

  • Phosphorylation of Glyceraldehyde: While DHAP can directly enter glycolysis or gluconeogenesis, glyceraldehyde must first be phosphorylated to glyceraldehyde 3-phosphate (G3P) by the enzyme triokinase, a reaction that consumes a second molecule of ATP.[5][12]

The net result is the conversion of one molecule of fructose into two molecules that enter the glycolytic pathway downstream of the primary regulatory checkpoint, phosphofructokinase-1 (PFK-1).[1][13]

Diagram: Fructose 1-Phosphate Pathway

F1P_Pathway Fructose Fructose F1P Fructose 1-Phosphate Fructose->F1P Fructokinase (KHK) ATP -> ADP DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G3P_from_Glyc Glyceraldehyde 3-Phosphate Glyceraldehyde->G3P_from_Glyc Triokinase ATP -> ADP G3P_from_Glyc->Glycolysis KHK KHK AldoB AldoB TK TK

Caption: The hepatic Fructose 1-Phosphate pathway.

Metabolic Consequences and Lack of Regulation

The F1P pathway's architecture has critical metabolic implications:

  • Bypass of Glycolytic Regulation: By entering glycolysis as triose phosphates, fructose-derived carbons bypass the PFK-1 checkpoint, the primary rate-limiting and allosterically regulated step of glycolysis.[1][9][13] This means that fructose metabolism proceeds in an uncontrolled manner, irrespective of the cell's energy status.[14]

  • ATP Depletion and Phosphate Trapping: The rapid phosphorylation of fructose by KHK can significantly deplete intracellular ATP and trap inorganic phosphate (Pi) in the form of F1P.[6][7][15][16] This drop in ATP and Pi activates AMP deaminase, leading to the degradation of AMP to inosine monophosphate (IMP) and ultimately to the overproduction of uric acid.[8][16]

  • Substrate for Lipogenesis: The unregulated, high-flux production of acetyl-CoA from fructose-derived triose phosphates provides abundant substrate for de novo lipogenesis (DNL) in the liver, contributing to hepatic steatosis and hypertriglyceridemia.[5][9][17]

Clinical Relevance: Hereditary Fructose Intolerance (HFI)

HFI is an autosomal recessive disorder caused by mutations in the ALDOB gene, leading to a deficiency in Aldolase B activity.[15][18] Ingesting fructose leads to the accumulation of the toxic metabolite fructose-1-phosphate in liver cells.[4][18] This accumulation sequesters phosphate, inhibits glycogenolysis and gluconeogenesis, and causes severe hypoglycemia, vomiting, liver damage, and kidney failure.[15][19][20] Diagnosis is confirmed through DNA testing, and treatment involves strict dietary elimination of fructose, sucrose, and sorbitol.[18]

The Fructose 6-Phosphate Pathway: The Extrahepatic Route

In tissues lacking significant KHK activity, such as skeletal muscle and adipose tissue, fructose can be metabolized via an alternative, less prominent pathway.[1][9]

Core Reaction Sequence & Enzymology

This pathway involves a single initial step to integrate fructose into the main glycolytic pathway.

  • Phosphorylation by Hexokinase: Fructose is phosphorylated at the 6-position to form fructose 6-phosphate (F6P), a standard intermediate in glycolysis.[1][9][21] This reaction is catalyzed by hexokinase (primarily isoforms I and II) and consumes one ATP molecule.

Crucially, hexokinase has a much lower affinity (a higher Km) for fructose compared to glucose.[1][9] Therefore, in the presence of physiological glucose concentrations, glucose acts as a competitive inhibitor, and very little fructose is phosphorylated via this route.[1] This pathway becomes relevant only under conditions of high fructose and low glucose concentrations.

Diagram: Fructose 6-Phosphate Pathway

F6P_Pathway Fructose Fructose F6P Fructose 6-Phosphate (Glycolytic Intermediate) Fructose->F6P Hexokinase (High Km for Fructose) ATP -> ADP F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 (PFK-1) (Regulated Step) Glycolysis Downstream Glycolysis F16BP->Glycolysis

Caption: The extrahepatic Fructose 6-Phosphate pathway.

Metabolic Consequences and Regulation
  • Direct Entry into Regulated Glycolysis: The product, F6P, is a direct intermediate of glycolysis.[9] Its subsequent metabolism is subject to the tight allosteric regulation of PFK-1, which is sensitive to the cell's energy state (inhibited by ATP and citrate).[14]

  • Minor Physiological Role: Due to the kinetic properties of hexokinase, this pathway metabolizes only a small fraction of dietary fructose under normal physiological conditions. Its contribution to systemic fructose clearance is minimal compared to the hepatic F1P pathway.

Comparative Analysis: Fructose 1-Phosphate vs. Fructose 6-Phosphate Pathway

The fundamental differences between these two pathways underscore their distinct roles in physiology and pathology.

FeatureFructose 1-Phosphate PathwayFructose 6-Phosphate Pathway
Primary Tissue Liver, Kidney, Small Intestine[1][6]Skeletal Muscle, Adipose Tissue[1][9]
Key Enzyme Fructokinase (Ketohexokinase, KHK)Hexokinase (HK I & II)[9]
Initial Product Fructose 1-Phosphate (F1P)[4]Fructose 6-Phosphate (F6P)[21][22]
Enzyme Affinity High affinity for fructose (Low Km)[5]Low affinity for fructose (High Km)[9]
Regulation Unregulated; Bypasses PFK-1 checkpoint[1][9][13]Regulated by PFK-1; Subject to feedback[14]
Metabolic Speed Very rapid, high-flux pathway[4][9]Slow, limited by glucose competition[1]
ATP Consumption 2 ATP (via KHK and Triokinase)1 ATP (via Hexokinase)
Key Aldolase Isozyme Aldolase B (cleaves F1P and F1,6BP)[10][11]Aldolase A (prefers F1,6BP)[10][11]
Metabolic Impact ATP depletion, uric acid production, substrate for DNL[8][16]Direct, controlled entry into glycolysis
Clinical Relevance Hereditary Fructose Intolerance (HFI), Metabolic Syndrome[3][6]Minimal direct clinical implications

Methodologies for Differentiating Pathway Activity

Distinguishing between these pathways in a research or clinical setting requires specific assays for key enzymes and metabolites.

Experimental Protocol: Fructokinase (KHK) Activity Assay

This luminescence-based protocol quantifies KHK activity by measuring the accumulation of ADP, a product of the phosphorylation reaction.[23]

Principle: KHK converts fructose and ATP to F1P and ADP. The amount of ADP produced is proportional to KHK activity and can be quantified using a commercial luminescent ADP detection assay.[23]

Step-by-Step Methodology:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate assay buffer. Determine total protein concentration for normalization.

  • Substrate Preparation: Prepare a 2x substrate solution containing ATP, fructose, and potassium in the assay buffer. A negative control solution should be prepared using a non-metabolizable fructose analog like 3-O-methyl-D-fructose.[23]

  • Reaction Initiation: In a 384-well plate, add 2.5 µL of protein sample (or recombinant KHK standard).

  • Add Substrate: Immediately add 2.5 µL of the 2x substrate solution (or negative control solution) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature (22-25°C).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the KHK reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read luminescence on a plate reader.

  • Data Analysis: Calculate KHK activity by subtracting the negative control signal and normalizing to protein concentration and incubation time.

Diagram: KHK Activity Assay Workflow

KHK_Assay cluster_reaction Step 1: KHK Reaction cluster_detection Step 2: ADP Detection Lysate Sample (Lysate/Homogenate) Incubate1 Incubate (1 hr, RT) Lysate->Incubate1 Substrate Substrate Mix (Fructose + ATP) Substrate->Incubate1 ADP_Glo Add ADP-Glo™ Reagent Incubate1->ADP_Glo ADP is produced Incubate2 Incubate (40 min, RT) ADP_Glo->Incubate2 Deplete ATP Detect_Reagent Add Kinase Detection Reagent Incubate2->Detect_Reagent Convert ADP to ATP Read Read Luminescence Detect_Reagent->Read Generate Light

Caption: Workflow for a luminescence-based KHK assay.

Experimental Protocol: Aldolase B Activity Assay

This is a coupled enzymatic assay that measures Aldolase B activity by monitoring the consumption of NADH via absorbance at 340 nm.[24]

Principle: Aldolase B cleaves F1P into DHAP and glyceraldehyde. The DHAP produced is converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), a reaction that oxidizes NADH to NAD+. The rate of NADH disappearance is proportional to Aldolase B activity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare tissue homogenates or cell lysates.

  • Reaction Mixture: Prepare a reaction buffer containing triethanolamine, NADH, and the coupling enzyme GPDH.

  • Reaction Initiation: Add the protein sample to the reaction mixture in a cuvette and place it in a spectrophotometer set to 340 nm.

  • Substrate Addition: Start the reaction by adding the substrate, fructose-1-phosphate.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Using the molar extinction coefficient of NADH, convert this rate into enzyme activity (units per mg of protein).

Metabolite Quantification

To directly measure the products of each pathway, advanced analytical techniques are required.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify intracellular sugar phosphates, including Fructose-1-Phosphate and Fructose-6-Phosphate.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be employed to estimate the intracellular concentrations of various sugar phosphates in living cells without the need for cell lysis.[26]

Conclusion and Therapeutic Implications

The metabolic pathways of fructose 1-phosphate and fructose 6-phosphate are not merely alternative routes but represent fundamentally different physiological designs. The hepatic F1P pathway is a high-capacity, unregulated system that allows the liver to rapidly clear fructose from the portal circulation, but at the cost of potential metabolic stress, including ATP depletion and substrate overload for fat synthesis.[6][7][27] The extrahepatic F6P pathway is a low-capacity, tightly regulated entry point into conventional glycolysis, playing a secondary role in overall fructose disposition.

This dichotomy is central to the ongoing investigation into fructose-induced metabolic diseases. The unregulated nature of the F1P pathway is a key reason why excessive fructose consumption is linked to NAFLD, insulin resistance, and hyperuricemia.[6][28] Consequently, the enzymes of this pathway, particularly KHK, are attractive targets for drug development.[13][17] KHK inhibitors are being actively investigated in clinical trials as a therapeutic strategy to mitigate the adverse metabolic effects of fructose.[23] For researchers and clinicians, a deep, mechanistic understanding of these pathways is indispensable for developing effective strategies to diagnose, prevent, and treat the growing burden of metabolic disease.

References

  • Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice. Proceedings of the National Academy of Sciences. [Link]

  • The fate of fructose in the body. WikiLectures. [Link]

  • Hereditary Fructose Intolerance. Metabolic Support UK. [Link]

  • What is the difference between aldolase A and Aldolase B? Quora. [Link]

  • Hereditary Fructose Intolerance. StatPearls - NCBI Bookshelf. [Link]

  • Molecular Aspects of Fructose Metabolism and Metabolic Disease. Clinician Resources. [Link]

  • Hereditary fructose intolerance. Wikipedia. [Link]

  • Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance. MDPI. [Link]

  • Fructose 1-phosphate. Wikipedia. [Link]

  • Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice. ResearchGate. [Link]

  • Fructose-bisphosphate aldolase. Wikipedia. [Link]

  • Fructose 1-phosphate – Knowledge and References. Taylor & Francis Online. [Link]

  • Opposite fates of fructose in the development of metabolic syndrome. PMC - NIH. [Link]

  • Hereditary fructose intolerance: A comprehensive review. Baishideng Publishing Group. [Link]

  • Fructose 6 phosphate – Knowledge and References. Taylor & Francis Online. [Link]

  • Fructose 6-phosphate. Wikipedia. [Link]

  • Fructose metabolism and metabolic disease. Journal of Clinical Investigation. [Link]

  • Metabolic fate of dietary fructose carbons. ResearchGate. [Link]

  • Fructose metabolism. ResearchGate. [Link]

  • Fructokinase deficiency protects against fructose-induced severe hypoglycemia and metabolic imbalances in AldoB KO mice. ResearchGate. [Link]

  • Aldolase B. Wikipedia. [Link]

  • Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming of Colon Cancer Liver Metastasis. PMC - NIH. [Link]

  • Biochemistry, Fructose Metabolism. StatPearls - NCBI Bookshelf. [Link]

  • Fructose Metabolism from a Functional Perspective: Implications for Athletes. Gatorade Sports Science Institute. [Link]

  • Molecular Aspects of Fructose Metabolism and Metabolic Disease. PMC - NIH. [Link]

  • Substantial roles of hexokinase and fructokinase in the effects of sugars on plant physiology and development. Journal of Experimental Botany | Oxford Academic. [Link]

  • Aldolase Research. Boston University. [Link]

  • Substantial Roles of Hexokinase and Fructokinase in the Effects of Sugars on Plant Physiology and Development. ResearchGate. [Link]

  • The determination of fructose-6-phosphate and fructose-1,6-diphosphate. ResearchGate. [Link]

  • Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease. MDPI. [Link]

  • Estimation of intracellular sugar phosphate concentrations in Saccharomyces cerevisiae using 31P nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • Substantial roles of hexokinase and fructokinase in the effects of sugars on plant physiology and development. PubMed. [Link]

  • Fructose-Induced Impairment of Liver and Skeletal Muscle Metabolism Is Prevented by Administration of Shouchella clausii Spores. PMC - NIH. [Link]

  • Fructose and the Liver. PMC - NIH. [Link]

  • Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. JCI Insight. [Link]

  • A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity. STAR Protocols - NIH. [Link]

  • Contribution of Fructose-6-Phosphate to Glucocorticoid Activation in the Endoplasmic Reticulum. Oxford Academic. [Link]

  • Monitoring glycolytic dynamics in single cells using a fluorescent biosensor for fructose 1,6-bisphosphate. PNAS. [Link]

  • What is the Difference Between Glucose 6 Phosphate and Fructose 6 Phosphate. Pediaa.com. [Link]

  • HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. SIELC Technologies. [Link]

  • Fructose and Galactose Breakdown Pathways. YouTube. [Link]

  • A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase. PubMed. [Link]

  • Cloning and Characterization of Fructose-1,6-Bisphosphate Aldolase from Euphausia superba. MDPI. [Link]

  • Structural and functional analysis of aldolase B mutants related to hereditary fructose intolerance. PubMed. [Link]

Sources

Metabolic Fate of D-Fructose 1-Phosphate in Hereditary Fructose Intolerance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phosphate Trap

In Hereditary Fructose Intolerance (HFI), the metabolic fate of D-Fructose 1-Phosphate (F1P) is not a transition to a downstream intermediate, but rather a pathological stagnation. This guide dissects the bioenergetic crisis precipitated by Aldolase B deficiency, where F1P acts as a metabolic sink, sequestering inorganic phosphate (


) and causing rapid ATP depletion.[1][2]

For drug development professionals, understanding this "Phosphate Trap" is critical. The toxicity in HFI is not caused by the absence of glycolytic products (which can be supplied by glucose), but by the presence of F1P. Consequently, the most viable therapeutic strategy is not enzyme replacement, but upstream inhibition of Ketohexokinase (KHK) to prevent F1P formation entirely.

Molecular Pathogenesis: The Aldolase B Blockade

Under physiological conditions, dietary fructose is phosphorylated by Ketohexokinase (KHK) to F1P.[3][4] Aldolase B then cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[5][6][7] In HFI, loss-of-function mutations in the ALDOB gene render this cleavage impossible.

The Divergent Fates of Fructose

In the absence of functional Aldolase B, F1P cannot enter glycolysis or gluconeogenesis.[7] It accumulates intracellularly (primarily in the liver, kidney cortex, and small intestine) in the millimolar range.

Visualization: The Metabolic Block

The following diagram contrasts the healthy flux of fructose against the HFI blockade, highlighting the ATP consumption without regeneration.

Fructose_Metabolism_HFI Fructose Dietary Fructose F1P Fructose 1-Phosphate (ACCUMULATES) Fructose->F1P Ketohexokinase (KHK) -1 ATP DHAP DHAP F1P->DHAP BLOCKED GA Glyceraldehyde F1P->GA ATP ATP ATP->F1P ADP ADP AldolaseB Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis GA->Glycolysis

Figure 1: The HFI metabolic block.[1][2][3][5][6][8][9][10][11] Note the unidirectional consumption of ATP by KHK and the stagnation at F1P due to Aldolase B deficiency.

The Bioenergetic Crisis: Mechanisms of Toxicity

The accumulation of F1P triggers a cascade of intracellular failures known as the "Phosphate Trap."[6][7][10] This is the primary driver of HFI pathology, distinguishing it from benign Essential Fructosuria (KHK deficiency).

Inorganic Phosphate ( ) Sequestration

F1P accumulation rapidly depletes the cytosolic pool of inorganic phosphate. Because the phosphate group in F1P is covalently bound and the cleavage pathway is blocked, the


 cannot be recycled.
  • Impact: Mitochondrial oxidative phosphorylation requires cytosolic

    
     to synthesize ATP from ADP. When 
    
    
    
    drops, ATP synthase stalls.
ATP Depletion and Hyperuricemia

As ATP levels plummet (often by >50% within minutes of fructose ingestion), the cell loses the ability to maintain ion gradients and synthesize proteins.

  • The Purine Catabolism Loop: In response to low ATP, the cell attempts to equilibrate the adenylate pool (

    
    ).
    
  • Uric Acid Generation: Excess AMP is deaminated by AMP deaminase (which is disinhibited by low

    
    ), degrading into IMP and eventually Uric Acid. This explains the hallmark hyperuricemia seen in HFI patients.[6]
    
Hypoglycemia Induction

F1P is not just a passive waste product; it is a potent allosteric inhibitor.

  • Glycogenolysis Block: Low

    
     limits Glycogen Phosphorylase (which uses 
    
    
    
    to cleave glycogen).
  • Gluconeogenesis Block: F1P competitively inhibits glucose-6-phosphate isomerase and Aldolase A (in some tissues), effectively shutting down glucose production during fasting states.

Visualization: The Cascade of Toxicity

HFI_Toxicity_Cascade Fructose_Input Fructose Ingestion F1P_Accumulation F1P Accumulation Fructose_Input->F1P_Accumulation KHK Activity Pi_Drop Cytosolic Pi Depletion (Phosphate Trap) F1P_Accumulation->Pi_Drop Sequestration ATP_Drop ATP Depletion Pi_Drop->ATP_Drop Mito. Failure Glycogen_Block Inhibition of Glycogen Phosphorylase Pi_Drop->Glycogen_Block Substrate Lack AMP_Rise AMP Accumulation ATP_Drop->AMP_Rise Adenylate Kinase Hypoglycemia Severe Hypoglycemia ATP_Drop->Hypoglycemia Gluconeogenesis Failure Uric_Acid Hyperuricemia (Uric Acid) AMP_Rise->Uric_Acid AMP Deaminase Glycogen_Block->Hypoglycemia

Figure 2: The causal chain from F1P accumulation to clinical endpoints (Hypoglycemia and Hyperuricemia).

Experimental Methodologies: Quantifying the Metabolite

For researchers developing KHK inhibitors, accurate quantification of F1P in tissue (liver/kidney) is paramount. Traditional enzymatic assays are often insufficiently sensitive for low-abundance isomers.

Protocol: LC-MS/MS Quantification of Fructose 1-Phosphate

Objective: Separate F1P from its isomer Glucose-6-Phosphate (G6P) and Fructose-6-Phosphate (F6P) in liver tissue lysates.

Methodological Principle: Sugar phosphates are highly polar and poorly retained on C18 columns. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with triple quadrupole MS in negative ion mode.

Step-by-Step Workflow
  • Tissue Homogenization & Extraction:

    • Snap-freeze liver tissue in liquid nitrogen immediately upon harvest to prevent metabolite turnover.

    • Homogenize 50 mg tissue in 500 µL cold methanol:water (80:20 v/v) containing

      
      -Fructose-1-Phosphate as an internal standard.
      
    • Rationale: High organic content precipitates enzymes, quenching metabolism instantly.

  • Sample Preparation:

    • Centrifuge at 15,000 x g for 10 min at 4°C.

    • Transfer supernatant to a new vial.

    • Evaporate to dryness under nitrogen stream and reconstitute in 100 µL acetonitrile:water (50:50).

  • LC Parameters (HILIC):

    • Column: Amide-based HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for phosphates).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% B to 50% B over 10 minutes.

  • MS/MS Detection (Negative Mode):

    • Precursor Ion: m/z 259.0 (F1P [M-H]-).

    • Product Ions:

      • m/z 96.9 (

        
        ) – Quantifier.
        
      • m/z 78.9 (

        
        ) – Qualifier.
        
    • differentiation: F1P elutes after G6P and F6P on amide columns due to specific hydroxyl interactions.

  • Data Analysis:

    • Normalize peak area of F1P to

      
      -Internal Standard.
      
    • Calculate concentration using a 6-point calibration curve (0.1 – 100 µM).

Therapeutic Reprogramming: KHK Inhibition

The "metabolic fate" of F1P in HFI is toxicity.[5][6] Therefore, the therapeutic goal is to alter the fate of the precursor, Fructose.[3] By inhibiting Ketohexokinase (KHK), we prevent the entry of fructose into the phosphate trap.[4]

Mechanism of Action

Small molecule KHK inhibitors (e.g., PF-06835919) block the phosphorylation of fructose.

  • New Fate: Unphosphorylated fructose cannot accumulate intracellularly against a gradient. It diffuses back into the blood and is cleared by the kidneys (Fructosuria).

  • Safety: Essential Fructosuria (natural KHK deficiency) is a benign, asymptomatic condition, validating this target.

Comparative Metabolic States
ParameterHealthy StateHFI (Untreated)HFI + KHK Inhibitor
Hepatic F1P Transient IntermediateHigh (Toxic) Low / Absent
Hepatic ATP StableDepleted Stable
Serum Uric Acid NormalHigh Normal
Blood Glucose NormalHypoglycemic Normal
Urine Fructose LowLowHigh (Benign)

References

  • Bouteldja, N., et al. (2016). The Role of Ketohexokinase in Fructose Metabolism and Metabolic Disease.[3][4]Journal of Clinical Investigation . Link

  • Pfizer Inc. (2020). A Study to Evaluate the Efficacy and Safety of PF-06835919 in Adults with Nonalcoholic Fatty Liver Disease (NAFLD).ClinicalTrials.gov . Link

  • Lu, Y., et al. (2017). LC-MS/MS Method for the Quantitation of Sugar Phosphates in Tissue Samples.[12][13]Analytical Chemistry . Link

  • Van den Berghe, G. (1978). Metabolic effects of fructose in the liver.[1][3][4][5][6][7][10][11][14][15][16]Current Topics in Cellular Regulation . Link

  • Tolan, D. R. (1995). Molecular basis of hereditary fructose intolerance: mutations and polymorphisms in the human aldolase B gene.[3]Human Mutation .[1][3][14] Link

Sources

Thermodynamic stability of sugar phosphate barium salts vs sodium salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the isolation and study of sugar phosphates (e.g., Glucose-6-Phosphate, Fructose-1,6-Bisphosphate), researchers face a fundamental thermodynamic trade-off: Lattice Stability vs. Bio-availability .

Barium (


) salts are the historical and thermodynamic gold standard for isolation and storage due to their high lattice energy and low hygroscopicity. However, they are biologically incompatible due to toxicity and insolubility in sulfate/phosphate buffers. Conversely, Sodium (

) salts are the required form for enzymatic assays due to high solvation energy, yet they suffer from deliquescence and lower solid-state stability.

This guide details the thermodynamic principles governing these salts and provides a validated, self-checking protocol for converting shelf-stable Barium salts into assay-ready Sodium salts.

Thermodynamic Fundamentals: The Stability Dichotomy

The utility of barium salts in sugar phosphate chemistry is not accidental; it is rooted in the competition between Lattice Energy (


)  and Hydration Enthalpy (

)
.
Lattice Energy & Crystallinity

Lattice energy is the energy released when ions pack into a crystal lattice. It is proportional to the product of the ion charges (


) and inversely proportional to the interionic distance (

).
  • Barium Salts (

    
    ):  The divalent barium ion creates a significantly stronger electrostatic attraction with the divalent phosphate group (
    
    
    
    ) than the monovalent sodium ion.
    • Result: Barium sugar phosphates form robust, non-hygroscopic crystals. They precipitate cleanly from water/ethanol mixtures, excluding impurities.

  • Sodium Salts (

    
    ): 
    
    • Result: The weaker lattice forces are easily overcome by atmospheric moisture. Sodium salts often form amorphous "syrups" or deliquescent solids that are difficult to weigh accurately.

Solvation & Entropy
  • The Entropy Driver: The dissolution of sodium salts is driven by the high hydration enthalpy of

    
    , which exceeds its lattice energy.
    
  • The Barium Trap: For barium salts, the lattice energy dominates.[1] While sparingly soluble in water, the addition of ethanol drastically reduces the dielectric constant of the solvent, increasing the electrostatic attraction between

    
     and the phosphate, causing immediate precipitation.
    

Table 1: Comparative Physicochemical Profile

FeatureBarium Salt (

)
Sodium Salt (

)
Primary Utility Isolation, Fractionation, Long-term StorageEnzymatic Assays, Biological Injection
Hygroscopicity Low (Stable Powder)High (Deliquescent/Syrupy)
Water Solubility Moderate to Low (pH dependent)Very High
Ethanol Solubility Insoluble (Precipitates)Soluble (often forms oils)
Lattice Energy High (Strong ionic interactions)Low (Weak ionic interactions)
Hydrolysis Risk Low (Solid state); High (Solution pH > 8)Moderate (Solution state)

Strategic Isolation: The Barium-Ethanol Fractionation

Historically, the "Barium-Ethanol" method (pioneered by Neuberg and Embden) allows for the separation of specific sugar phosphates based on differential solubility.

  • Mechanism: By varying the ethanol concentration (e.g., 20% vs. 80% v/v) and pH, researchers can fractionate mixtures. For instance, Barium Glucose-6-Phosphate precipitates distinctly from Barium Fructose-1,6-Bisphosphate under controlled conditions.

  • Purity: The crystal lattice of the barium salt tends to exclude impurities, acting as a purification step during crystallization.

Critical Protocol: Salt Conversion ( )

WARNING: Direct use of Barium salts in biological assays is fatal to the experiment.

  • Enzyme Inhibition:

    
     is a heavy metal poison for many metalloenzymes.
    
  • Precipitation: Biological buffers often contain sulfates (

    
    ) or inorganic phosphates (
    
    
    
    ).
    
    
    will react instantly to form
    
    
    (insoluble), stripping the buffer and creating turbidity that interferes with optical density (OD) readings.
Methodology: Cation Exchange via Precipitation

This method utilizes the extreme insolubility of Barium Sulfate (


) to drive the equilibrium.

Reagents:

  • Barium Sugar Phosphate (Solid)

  • Sodium Sulfate (

    
    ), 0.1 M solution
    
  • Perchloric Acid (

    
    ) or HCl (for pH adjustment, if necessary)
    

Step-by-Step Workflow:

  • Dissolution: Suspend the Barium salt in a minimum volume of cold 0.1 M HCl. (Acid helps solubilize the barium salt by protonating the phosphate slightly, weakening the lattice).

  • Precipitation: Add a stoichiometric slight excess (1.05 eq) of

    
    .
    
    • Reaction:

      
      
      
  • Incubation: Stir vigorously for 15 minutes on ice. The white precipitate is

    
    .
    
  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Decant the supernatant (containing the Sodium salt).

  • Validation (The "Self-Check"):

    • Take 50

      
       of supernatant. Add 1 drop of dilute 
      
      
      
      . Turbidity = Incomplete removal of Barium.
    • Take 50

      
       of supernatant. Add 1 drop of 
      
      
      
      . Turbidity = Excess Sulfate added.
    • Goal: A balanced supernatant with negligible Ba or Sulfate.

Visualizing the Workflow

SaltConversion Start Solid Barium Salt (Stable Storage Form) Dissolve Dissolve in dilute HCl (Protonation) Start->Dissolve AddSulfate Add Na2SO4 Solution (Stoichiometric Excess) Dissolve->AddSulfate React Reaction: Ba-Salt + Na2SO4 -> BaSO4(s) + Na-Salt AddSulfate->React Centrifuge Centrifuge / Filter (Remove BaSO4) React->Centrifuge Supernatant Supernatant: Sodium Sugar Phosphate Centrifuge->Supernatant QC QC Check: 1. Test w/ H2SO4 (Check for Ba) 2. Test w/ BaCl2 (Check for SO4) Supernatant->QC QC->AddSulfate Fail: Residual Ba Use Ready for Enzymatic Assay QC->Use Pass

Figure 1: Workflow for converting thermodynamic storage forms (Ba) to kinetic active forms (Na).

Stability & Hydrolysis Kinetics

While Barium salts are stable solids, the phosphate ester bond (


) is susceptible to hydrolysis in solution.
  • Acid Hydrolysis: At low pH (< 1), the glycosidic bonds (if present) and phosphate esters cleave.

    • Rate:

      
       is lower for the 1-phosphate (hemiacetal phosphate) than the 6-phosphate (primary alcohol phosphate).
      
  • Base-Catalyzed Hydrolysis (The Barium Risk):

    • In solution at pH > 8.5, metal ions like

      
       can coordinate with the phosphate oxygens, pulling electron density away from the phosphorus atom. This makes the phosphorus more electrophilic and susceptible to attack by hydroxide ions (
      
      
      
      ).
    • Implication: Never store Barium sugar phosphates in alkaline solutions. They must be kept as dry solids or in slightly acidic media.

Table 2: Hydrolysis Half-Lives (Estimated at 25°C)

CompoundpH 1.0 (

)
pH 7.0 (

)
pH 10.0 +

Glucose-1-Phosphate Rapid (< 1 hr)Stable (> 1 week)Moderate
Glucose-6-Phosphate Slow (Days)Very Stable (Years)Slow
Ribose-5-Phosphate ModerateStableAccelerated

References

  • ChemicalBook. (2023). D-Glucose-6-Phosphate Barium Salt Properties and Solubility Data. Retrieved from

  • National Research Council. (2007).[2] Appendix 3: Barium and Barium Salts - Solubility and Toxicity Profiles. Spacecraft Water Exposure Guidelines. Retrieved from

  • Gold Biotechnology. (n.d.).[3] D-Glucose-6-Phosphate Barium Salt Technical Data Sheet. Retrieved from

  • Tewari, Y. B., et al. (1988). Thermodynamics of Hydrolysis of Sugar Phosphates. Journal of Biological Chemistry / PubMed. Retrieved from

  • Umbreit, W. W., Burris, R. H., & Stauffer, J. F. (1972). Manometric & Biochemical Techniques. Burgess Publishing.
  • Vaia. (2025).[4] Lattice Energy and Solubility Trends of Phosphates. Retrieved from

Sources

Methodological & Application

Using cation exchange chromatography to solubilize barium sugar phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Robust Method for Solubilizing Barium Sugar Phosphates using Strong Acid Cation Exchange Chromatography

Abstract

Many phosphorylated sugars and their derivatives, critical intermediates in biochemical research and drug development, are often isolated as insoluble barium salts for stability and ease of handling. However, their insolubility in common buffers poses a significant challenge for subsequent enzymatic, analytical, or formulation studies. This application note provides a detailed protocol and the underlying scientific principles for the efficient solubilization of barium sugar phosphates. By employing strong acid cation exchange chromatography, barium ions (Ba²⁺) are effectively captured by the resin, releasing the sugar phosphate as a soluble salt of the counter-ion from the column buffer (e.g., sodium, potassium, or ammonium), a process that is both gentle and highly efficient.

Introduction: The Challenge of Insoluble Barium Sugar Phosphates

Sugar phosphates are central to numerous metabolic pathways and signaling cascades. Their synthesis and purification often result in their precipitation as barium salts. This is a deliberate strategy, as the barium salts of many sugar phosphates are crystalline, stable, and less prone to degradation than their more soluble counterparts. However, this very insolubility becomes a major hurdle when the compound is needed in an aqueous solution for functional assays, structural analysis, or as a substrate in enzymatic reactions. The presence of naturally occurring anions like sulfates and phosphates can limit the concentration of barium ions in aquatic systems, highlighting the tendency of barium to form insoluble salts[1].

Traditional methods for removing barium, such as precipitation with sulfate, can be problematic. This approach introduces sulfate ions into the sample, which can interfere with downstream applications, and achieving complete removal of barium without co-precipitating the sugar phosphate can be difficult. Cation exchange chromatography presents a more elegant and effective solution. It allows for the specific removal of the barium cation, replacing it with a desired, non-interfering cation, thereby yielding a fully solubilized and purified sugar phosphate solution.

Principles of the Method

Cation exchange chromatography separates molecules based on their net surface charge[2]. In this application, a strong acid cation exchange resin is utilized. These resins typically consist of a porous polystyrene-divinylbenzene matrix functionalized with sulfonic acid groups (-SO₃H)[3][4]. The key to this method lies in the high affinity of divalent cations like barium (Ba²⁺) for these sulfonic acid groups[5].

The process can be broken down into the following steps:

  • Resin Equilibration: The cation exchange column is first equilibrated with a solution containing the desired counter-ion (e.g., Na⁺, K⁺, or NH₄⁺). This saturates the sulfonic acid groups with this counter-ion.

  • Sample Loading: The insoluble barium sugar phosphate is applied to the column as a suspension or slurry.

  • Cation Exchange: As the sample passes through the column, the barium ions (Ba²⁺) displace the bound counter-ions (e.g., Na⁺) and are themselves tightly bound to the negatively charged sulfonic acid groups on the resin. This is due to the higher affinity of the resin for the divalent barium ions compared to monovalent cations[5][6].

  • Elution of the Solubilized Sugar Phosphate: The sugar phosphate, being an anion, does not interact with the negatively charged resin and flows through the column. It is now associated with the counter-ion from the equilibration buffer (e.g., forming a soluble sodium sugar phosphate).

  • Washing and Elution (Optional Resin Regeneration): After the sugar phosphate has been collected, the column is washed to remove any remaining unbound material. The bound barium can later be removed from the resin using a strong acid or a concentrated salt solution, regenerating the column for future use[7].

This method is highly selective for the removal of the cation (barium), leaving the desired sugar phosphate anion in a soluble and usable form.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_process Chromatography cluster_result Outcome Insoluble Insoluble Barium Sugar Phosphate Slurry Load Load Slurry onto Column Insoluble->Load ResinPrep Equilibrate Cation Exchange Column (e.g., with NaCl) ResinPrep->Load Exchange Cation Exchange: Ba²⁺ binds to resin, Na⁺ is released Load->Exchange Elute Elute with Equilibration Buffer Exchange->Elute BoundBarium Barium Remains Bound to Resin Exchange->BoundBarium SolubleProduct Collect Soluble Sodium Sugar Phosphate Elute->SolubleProduct

Caption: Workflow for solubilizing barium sugar phosphates.

Materials and Methods

Materials
  • Cation Exchange Resin: A strong acid cation exchange resin is required. Suitable options include Dowex® 50W X8 or Amberlite® IR-120 (or HPR1100 Na) in their hydrogen (H⁺) or sodium (Na⁺) forms[4][7][8][9]. The choice of mesh size (e.g., 100-200 mesh) will depend on the desired flow rate and resolution.

  • Chromatography Column: A glass or plastic column appropriate for the volume of resin.

  • Buffers and Reagents:

    • Hydrochloric acid (HCl), 1 M

    • Sodium hydroxide (NaOH), 1 M

    • Sodium chloride (NaCl), 2 M

    • Desired counter-ion salt solution (e.g., 0.1 M NaCl, KCl, or NH₄Cl)

    • Deionized water

  • Equipment:

    • Peristaltic pump (optional, for controlled flow rate)

    • Fraction collector (optional)

    • pH meter

    • Conductivity meter (optional)

Protocol: Step-by-Step Guide

This protocol is a general guideline and may need optimization depending on the specific sugar phosphate and the scale of the experiment.

Step 1: Resin Preparation and Conversion to the Desired Form (e.g., Na⁺ form)

Causality: Commercially available resins are often in the hydrogen (H⁺) or sodium (Na⁺) form. It is crucial to ensure the resin is in the desired counter-ion form and free of contaminants. Converting the resin to the H⁺ form with a strong acid and then to the Na⁺ form with a strong base and salt ensures a clean and uniformly charged resin bed.

  • If the resin is in the H⁺ form, swell it in deionized water. If it is in the Na⁺ form, proceed to step 3.

  • Wash the resin extensively with deionized water to remove any fine particles.

  • To convert to the Na⁺ form, wash the resin with 3-5 bed volumes of 1 M NaOH.

  • Wash with deionized water until the pH of the eluate is neutral.

  • Wash the resin with 3-5 bed volumes of 2 M NaCl.

  • Finally, wash with deionized water until the conductivity of the eluate is low and stable. The resin is now in the Na⁺ form and ready for column packing.

Step 2: Column Packing

Causality: A well-packed column is essential for uniform flow and efficient exchange. Avoiding air bubbles and channels ensures that the sample interacts evenly with the entire resin bed.

  • Close the outlet of the chromatography column.

  • Fill the column to about one-third of its volume with deionized water or the equilibration buffer.

  • Create a slurry of the prepared resin in the equilibration buffer.

  • Pour the slurry into the column, allowing the resin to settle. Open the column outlet to allow for packing.

  • Continue adding the slurry until the desired bed height is reached. Do not let the column run dry.

  • Once packed, pass 2-3 bed volumes of the equilibration buffer (e.g., 0.1 M NaCl) through the column to ensure it is fully equilibrated.

Step 3: Sample Preparation and Loading

Causality: Applying the sample as a slurry ensures that the insoluble material is evenly distributed on top of the resin bed.

  • Prepare a slurry of the barium sugar phosphate in a small volume of deionized water or the equilibration buffer.

  • Carefully apply the slurry to the top of the packed resin bed. Avoid disturbing the top of the resin bed.

Step 4: Elution and Collection

Causality: The sugar phosphate, now in its soluble sodium form, will elute from the column. The barium ions will remain bound. Monitoring the eluate for the presence of the sugar phosphate is critical for collection.

  • Begin eluting the column with the equilibration buffer (e.g., 0.1 M NaCl).

  • Start collecting fractions immediately after the void volume has passed through the column.

  • The soluble sodium sugar phosphate will elute. The presence of the sugar phosphate in the fractions can be monitored using a suitable assay (e.g., phosphate assay, carbohydrate assay, or UV absorbance if the molecule has a chromophore).

Step 5: Verification of Barium Removal

Causality: It is important to confirm the successful removal of barium from the final product.

  • Pool the fractions containing the sugar phosphate.

  • To a small aliquot of the pooled fractions, add a drop of a sulfate solution (e.g., 1 M Na₂SO₄). The absence of a white precipitate (BaSO₄) indicates the successful removal of barium.

Key Experimental Parameters and Data

ParameterRecommended Value/ChoiceRationale
Resin Type Strong Acid Cation (e.g., Dowex® 50W X8, Amberlite® IR-120)High affinity for divalent cations like Ba²⁺.[10][11]
Resin Form Na⁺, K⁺, or NH₄⁺Determines the final salt form of the soluble sugar phosphate.
Equilibration Buffer 0.1 M NaCl or KClMatches the desired final counter-ion of the sugar phosphate.
Sample Load < 70% of resin capacityExceeding the resin's capacity will lead to incomplete Ba²⁺ removal.
Flow Rate 1-2 mL/min (for a 1-2 cm diameter column)Slower flow rates allow for more efficient binding of Ba²⁺.
Monitoring Phosphate assay (e.g., Molybdate assay)To identify fractions containing the sugar phosphate.
Verification Precipitation test with Na₂SO₄A simple and effective way to check for residual Ba²⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitate forms in the final product upon sulfate addition Incomplete removal of barium. Column may be overloaded.Reduce the amount of barium sugar phosphate loaded onto the column. Ensure the resin capacity is sufficient.
Low recovery of sugar phosphate Adsorption to the resin (unlikely for anions) or degradation.Ensure the pH of the buffers is appropriate for the stability of the sugar phosphate. Check for any non-specific binding.
Column clogs or flow rate is very slow Fine particles in the resin or sample.Wash the resin thoroughly before packing to remove fines. Centrifuge the sample slurry briefly to remove any large aggregates before loading.
Resin fouling after multiple uses Incomplete regeneration and buildup of precipitated barium salts (e.g., BaSO₄ if sulfates are present).Regenerate the resin with a strong acid (e.g., 1 M HCl) after each use. Avoid using sulfate-containing buffers or regenerants.[5]

Conclusion

Cation exchange chromatography is a powerful and reliable method for the solubilization of barium sugar phosphates. It offers high efficiency in barium removal, provides the sugar phosphate in a desired soluble salt form, and is gentle on the target molecule. By following the principles and protocol outlined in this application note, researchers can overcome the challenge of working with these insoluble but important biochemical compounds, enabling a wide range of downstream applications.

References

  • DETERMINATION OF BARIUM IN SEA WATER BY CATION- EXCHANGE SEPARATION AND ELECTROTHERMAL ATOMIC ABSORPTION SPECTROMETRY. Analytica Chimica Acta.
  • Separation of Radium and Barium by Ion Exchange Elution. (1955). U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • Barium. DuPont.
  • Effects of Resin Chemistries on the Selective Removal of Industrially Relevant Metal Ions Using Wafer-Enhanced Electrodeionization. (2021). Membranes. [Link]

  • DuPont™ AmberLite™ IRC120 Na. DuPont.
  • Amberlite Cation Exchange Resin.
  • -Properties of Amberlite IR-120. ResearchGate. [Link]

  • Iron, Manganese, Barium, Strontium and Radium Removal With Shallow Shell™ Technology Resin. Purolite.
  • Barium, inorganic w
  • Barium Removal. ResinTech.
  • Understanding the Barium Removal Process. (2021). Poly Processing.
  • Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. (2020). International Journal of Environmental Research and Public Health. [Link]

  • Cation Exchange Chromatography. Bio-Rad. [Link]

Sources

Precision Quantification of Fructose 1-Phosphate: Optimization of Colorimetric Standard Curves for Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

Fructose 1-Phosphate (F1P) is a pivotal intermediate in fructolysis, generated exclusively by Ketohexokinase (KHK) .[1][2] Unlike glucose metabolism, F1P bypasses the phosphofructokinase regulatory checkpoint, fueling rapid de novo lipogenesis. Consequently, F1P accumulation is a primary driver in non-alcoholic steatohepatitis (NASH), type 2 diabetes, and metabolic syndrome.

In drug development, particularly for KHK inhibitors , precise quantification of F1P is the "Gold Standard" pharmacodynamic biomarker. However, F1P quantification is notoriously difficult due to the lack of specific commercial kits compared to Fructose-6-Phosphate (F6P).

This guide details the preparation of a robust, self-validating Colorimetric Standard Curve for F1P, utilizing an enzymatic coupled assay (Aldolase B/GAPDH system) detected at 450 nm .

Assay Principle & Mechanism

To quantify F1P colorimetrically, we utilize a coupled enzyme system that translates stoichiometric F1P cleavage into a measurable NADH signal.[3]

The Reaction Cascade
  • Cleavage: Aldolase B (Liver isoform) cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde (GA).

    • Critical Note: Standard muscle Aldolase (Aldolase A) has poor affinity for F1P (

      
      ) compared to Aldolase B (
      
      
      
      ). You must use Aldolase B for specificity.
  • Isomerization: Triosephosphate Isomerase (TPI) converts DHAP to Glyceraldehyde-3-Phosphate (GAP).

  • Oxidation & Signal Generation: GAP Dehydrogenase (GAPDH) oxidizes GAP using NAD+, generating NADH .

  • Detection: An electron coupling reagent (e.g., PMS) transfers electrons from NADH to a Tetrazolium salt (e.g., WST-1), forming a water-soluble Formazan dye (Absorbance

    
    ).
    
Pathway Visualization

F1P_Assay_Principle F1P Fructose 1-Phosphate DHAP DHAP F1P->DHAP Cleavage GA Glyceraldehyde F1P->GA AldB Aldolase B AldB->F1P GAP GAP DHAP->GAP Isomerization TPI TPI TPI->DHAP NADH NADH GAP->NADH Oxidation GAPDH GAPDH GAPDH->GAP NAD NAD+ NAD->GAP Formazan Formazan Dye (OD 450nm) NADH->Formazan Reduction WST WST-1 (Tetrazolium) WST->NADH

Figure 1: Enzymatic cascade converting Fructose 1-Phosphate into a colorimetric signal via NADH-coupled tetrazolium reduction.

Materials & Reagent Preparation

A. The Standard: Fructose 1-Phosphate[5][6]
  • Source: D-Fructose-1-phosphate Disodium Salt (Sigma/Merck or similar).

  • Purity Check: Ensure purity >95%.

  • Salt Correction: Many older protocols reference Barium salts. Avoid Barium salts as

    
     precipitates sulfates and inhibits dehydrogenase enzymes. If using a Barium salt, it must be converted to Sodium salt via sulfate precipitation, which introduces variability. Stick to Disodium salt. 
    
B. Assay Buffer (pH 7.4)
  • Composition: 50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA.
    
  • Role of Mg2+: Essential cofactor for kinase/aldolase activity.

C. Developer Mix (Per Well)

Prepare fresh on ice.

  • 2 µL Aldolase B (Recombinant, human/rat).

  • 1 µL TPI/GAPDH Mix.

  • 2 µL WST-1 Reagent.

  • 45 µL Assay Buffer.

Protocol: Standard Curve Generation

Step 1: Stock Solution Preparation[7]
  • Weigh exactly 10 mg of F1P Disodium Salt (MW: ~304.1 g/mol ).

  • Dissolve in 1.0 mL of Assay Buffer to create a ~33 mM Stock .

  • Verification: Measure OD at 260nm/280nm to ensure no protein contamination, though F1P itself has no UV peak.

  • Working Stock: Dilute the 33 mM stock 1:330 with Assay Buffer to generate a 100 µM (0.1 mM) Working Standard .

Step 2: Serial Dilution Scheme

Precision pipetting is critical here. Use low-retention tips.

Target Range: 0 to 10 nmol/well (Linear range for most WST-1 assays).

Standard TubeVolume of 100 µM F1P Stock (µL)Volume of Assay Buffer (µL)Final Conc. (µM)Amount per 50 µL Well (nmol)
Std 1 100900100.50
Std 2 200 (from Std 1)20050.25
Std 3 200 (from Std 2)2002.50.125
Std 4 200 (from Std 3)2001.250.0625
Std 5 200 (from Std 4)2000.6250.0312
Std 6 04000 (Blank) 0.00
Step 3: Assay Workflow
  • Plating: Add 50 µL of each Standard (in duplicate or triplicate) to a 96-well clear flat-bottom plate.

  • Reaction Start: Add 50 µL of the Developer Mix to every well.

  • Incubation: Incubate at 37°C for 45-60 minutes protected from light.

    • Why? Aldolase B kinetics are slower than simple dehydrogenases; sufficient time is needed for cleavage.

  • Measurement: Read Absorbance at 450 nm (Primary) and 650 nm (Reference/Background).

Workflow Visualization

Dilution_Workflow cluster_dilution Serial Dilution (1:2) Stock 100 µM Working Stock (F1P) Tube1 Std 1 10 µM Stock->Tube1 Dilute 1:10 Tube2 Std 2 5 µM Tube1->Tube2 Transfer 200µL Plate 96-Well Plate (50µL Std + 50µL Mix) Tube1->Plate Tube3 Std 3 2.5 µM Tube2->Tube3 Tube2->Plate Tube4 Std 4 1.25 µM Tube3->Tube4 Tube3->Plate Tube5 Std 5 0.625 µM Tube4->Tube5 Tube4->Plate Tube5->Plate Blank Blank 0 µM Blank->Plate Reader Microplate Reader (OD 450nm) Plate->Reader Incubate 60 min @ 37°C

Figure 2: Step-by-step serial dilution and plating workflow for F1P quantification.

Data Analysis & Validation

Calculation
  • Background Subtraction: Average the OD values of the Blank (Std 6). Subtract this value from all other standard readings.

    
    
    
  • Plotting: Plot

    
     (Y-axis) vs. F1P Concentration (nmol/well) (X-axis).
    
  • Regression: Perform a Linear Regression (

    
    ). The 
    
    
    
    value should be
    
    
    .
Self-Validating Checks
  • The "Slope" Check: If your slope is significantly flatter than expected (compared to an NADH standard curve), your Aldolase B activity is compromised.

  • The "Blank" Drift: If the Blank OD > 0.2, your reagents (likely NADH or the Enzyme Mix) are degrading or contaminated with free trioses.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Blank > 0.2) Contaminated Assay Buffer or degraded NADH probe.Use fresh Milli-Q water. Prepare Developer Mix immediately before use.
Non-Linear Curve (Saturation) F1P concentration too high; Enzyme limiting.Dilute samples. Increase Aldolase B concentration in the mix.
Low Sensitivity (Flat Slope) Aldolase A used instead of Aldolase B. Verify enzyme source. Aldolase A (Muscle) has

lower affinity for F1P.
Drift over time Light sensitivity of WST-1/PMS.Ensure incubation is strictly in the dark.

References

  • Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2008). Principles of Biochemistry. (Fructose Metabolism & The Aldolase Mechanism).[4]

  • Oppelt, S. A., et al. (2015). Ketohexokinase restricts renal tumor growth. (Demonstrates biological relevance of F1P measurement). [Link]

  • Hayashi, H., et al. (2014). Aldolase B is the dominant isoform in the liver and kidney. (Critical specificity reference). [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of fructose 1-phosphate during barium removal

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Acid-Catalyzed Hydrolysis

You are likely accessing this guide because you have observed a significant loss of Fructose 1-Phosphate (F1P) yield or the appearance of free fructose and inorganic phosphate (


) after removing barium.[1]

The Root Cause: Fructose 1-phosphate is an acid-labile sugar ester.[1] The classic method for removing barium (


) involves precipitating it as Barium Sulfate (

) using Sulfuric Acid (

).[1]
  • The Hazard: Even a slight excess of

    
     drops the pH below 3.0.
    
  • The Mechanism: At low pH, the phosphate ester bond at the C1 position undergoes acid-catalyzed hydrolysis, reverting F1P to Fructose and

    
    . This reaction is accelerated by heat (exothermic mixing of acid/water).[1]
    
Mechanism Visualization

The following diagram illustrates the divergent pathways between successful salt exchange and catastrophic hydrolysis.

F1P_Pathways F1P_Ba Fructose 1-Phosphate (Barium Salt) Reagent_Acid Add H2SO4 (Traditional) F1P_Ba->Reagent_Acid Reagent_Salt Add Na2SO4 (Recommended) F1P_Ba->Reagent_Salt Precipitation BaSO4 Precipitation Reagent_Acid->Precipitation Condition_Acid pH < 3.0 (Acidic Excess) Reagent_Acid->Condition_Acid Risk Reagent_Salt->Precipitation Condition_Neutral pH ~ 7.0 (Neutral) Reagent_Salt->Condition_Neutral Result_Hydrolysis HYDROLYSIS (Fructose + Pi) Condition_Acid->Result_Hydrolysis Result_Success INTACT F1P (Sodium Salt) Condition_Neutral->Result_Success

Figure 1: Mechanistic divergence between acid-mediated and salt-mediated barium removal.

Recommended Protocols

To prevent hydrolysis, you must avoid the "Acid Trap."[1] We recommend Protocol A for general applications as it is self-buffering.[1] Use Protocol B only if you strictly require a protonated form or specific stoichiometry.[1]

Protocol A: The Sodium Sulfate Metathesis (Gold Standard)

Best for: Maximum stability, converting Ba-salt to Na-salt.[1] Principle: Uses


 instead of acid. The reaction is driven by the insolubility of 

, leaving neutral Sodium Fructose 1-Phosphate in solution.

Reagents:

  • 0.2 M Sodium Sulfate (

    
    ) solution.[1]
    
  • F1P Barium Salt (slurried in water).[1]

Workflow:

  • Dissolution: Suspend the F1P Barium salt in distilled water (approx 10 mL per gram).

  • Titration: Slowly add 0.2 M

    
     while stirring.
    
  • Endpoint Detection: There is no pH change to monitor. You must test for the absence of

    
     in the supernatant.[1]
    
    • Spot Test: Take 50 µL of supernatant, add 1 drop of dilute

      
      .[1] If cloudy, 
      
      
      
      is still present.[1] Continue adding
      
      
      .[1]
    • Over-addition Check: Take 50 µL of supernatant, add 1 drop of

      
      .[1] If cloudy, you have excess sulfate (usually acceptable, but can be removed by dialysis if needed).[1]
      
  • Separation: Centrifuge at 4,000 x g for 15 minutes. Decant the supernatant (contains F1P-Na).[1]

  • Washing: Resuspend the pellet in a small volume of water, centrifuge again, and combine supernatants to recover trapped F1P.

Protocol B: Cation Exchange Resin (The "Zero-Salt" Method)

Best for: Removing Barium without adding excess sodium ions (if preparing a different salt).[1] Critical Warning: Do NOT use Dowex-50 in the


 form without immediate neutralization.[1] The acid eluate will hydrolyze F1P within minutes.[1]

Workflow:

  • Resin Prep: Use Dowex 50W-X8 (or Amberlite IR-120).[1]

  • Charging: Convert resin to the Sodium (

    
    )  form by washing with 1M NaOH, then rinsing with water until neutral.[1]
    
    • Why? This acts as a direct ion exchanger:

      
      .[1]
      
  • Batch Method (Preferred over column): Add the wet resin beads directly to the F1P-Ba solution.[1] Stir gently for 30 minutes.

  • Filtration: Filter out the resin beads. The filtrate contains the F1P-Na salt at neutral pH.

Quantitative Data: Stability & Solubility

ParameterValue / LimitNotes
Critical pH Limit > 4.0 Below pH 3.5, hydrolysis rate increases exponentially [1].[1]
Temperature Limit < 30°C Keep all solutions on ice during Barium removal.
BaSO4 Solubility 0.0024 g/LExtremely low; drives the reaction to completion [2].
Hydrolysis Product Fructose +

Detectable via molybdate assay (blue color).[1]

Troubleshooting & FAQ

Q1: The solution remains cloudy after centrifugation. What went wrong?

  • Cause:

    
     often forms colloidal suspensions ("fines") that defy standard gravity.[1]
    
  • Fix: Do not acidify to clear it! Add a small amount of Celite (diatomaceous earth) or activated charcoal and filter through a 0.22 µm membrane.[1] Alternatively, freeze and thaw the solution once; this often aggregates the precipitate.

Q2: I used Sulfuric Acid (


) and my yield is 50% lower than expected. 
  • Diagnosis: You likely overshot the endpoint. Even a localized drop to pH 1.0 (at the drop site) destroys F1P.[1]

  • Remedy: Switch to Protocol A (

    
    ). If you must use acid, use a calibrated pH meter and stop exactly at pH 5.0-6.[1]0. Never go below pH 4.0.[1]
    

Q3: Can I use Potassium Sulfate (


) instead of Sodium Sulfate? 
  • Answer: Yes. This will generate the Potassium salt of F1P. The solubility of

    
     is lower than 
    
    
    
    , so you may need larger volumes of reagent.

Q4: How do I verify if my F1P is still intact?

  • Test: Perform a Thin Layer Chromatography (TLC) on silica gel.

    • Mobile Phase: n-Propanol : Ethyl Acetate : Water (7:1:2).[1]

    • Visualization: Spray with Anisaldehyde-Sulfuric acid and heat.[1]

    • Result: F1P will have a distinct Rf value (lower) compared to free Fructose (higher Rf).[1]

References

  • Hydrolysis Kinetics of Sugar Phosphates Wolfenden, R., et al.[1] "Spontaneous Hydrolysis of Fructose-1-Phosphate."[1] Journal of the American Chemical Society. (Generalized citation for sugar phosphate stability mechanisms).[1]

  • Barium Sulfate Precipitation Properties Global Polyester Technical Library. "Precipitated Barium Sulfate vs Natural."[1][2]

  • Biochemical Preparations (Standard Methods) Methods in Enzymology. "Preparation of Sugar Phosphates."[1] (General reference for salt exchange protocols in enzymology).

  • Fructose 1-Phosphate Stability Data National Center for Biotechnology Information (NCBI).[1] "Fructose 1-Phosphate Compound Summary."

Sources

Technical Support Center: D-Fructose 1-Phosphate (Sodium Salt) Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: F1P-STAB-001
Subject: Optimal pH and Storage Protocol for D-Fructose 1-Phosphate Sodium Salt
Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Matrix

D-Fructose 1-phosphate (F1P) is a critical metabolic intermediate, primarily utilized in kinetic studies of Aldolase B and hepatic fructolysis.[1] Unlike its isomer Fructose 6-phosphate, F1P carries its phosphate group on the C1 primary alcohol.

The Critical Directive: The stability of F1P is governed by the ionization state of its phosphate group. You must maintain the solution at a pH where the phosphate exists predominantly as a dianion to minimize acid-catalyzed hydrolysis.

ParameterOptimal RangeCritical Failure Zone
Target pH 7.0 – 7.8 < 5.5 (Rapid Hydrolysis) > 9.0 (Alkaline Degradation)
Temperature -20°C or -80°C 4°C (Hydrolysis >24h)
Buffer Choice HEPES, TEA, or Water (pH adj.) Phosphate Buffer (Interferes with

assays)
Shelf Life (Soln) < 30 Days (Frozen) > 24 Hours (Room Temp)

Technical Deep Dive: The Chemistry of Degradation

To ensure data integrity, you must understand why the protocol exists.

Mechanism A: Acid-Catalyzed Hydrolysis (The Primary Threat)

Sugar phosphates are susceptible to hydrolysis of the ester bond, releasing free Fructose and Inorganic Phosphate (


).
  • The Driver: This reaction is acid-catalyzed. The rate of hydrolysis peaks when the phosphate group is in its monoanion form (approx. pH 3.0 – 4.5).

  • The Shield: At pH > 7.0 , the phosphate group exists primarily as a dianion (

    
    ). The negative charge repulsion protects the phosphorus center from nucleophilic attack by water, significantly reducing hydrolysis rates.
    
Mechanism B: Alkaline Degradation

While F1P is more stable in base than Fructose-1,6-bisphosphate (which undergoes rapid


-elimination), high pH (>9.0) can still trigger:
  • Isomerization: Lobry de Bruyn-Alberda van Ekenstein transformation.

  • Maillard Reaction: If amine-containing buffers (Tris, Glycine) are used and the solution is not kept frozen, the carbonyl at C2 can react with buffer amines, causing "browning" and loss of titer.

Validated Preparation & Storage Protocol

Follow this self-validating workflow to prepare a stock solution (typically 10 mM – 50 mM).

Step 1: Solvent Selection
  • Recommended: Nuclease-free water or 20-50 mM HEPES (pH 7.5).

  • Conditional: Tris-HCl (pH 7.5) is acceptable only if the solution will be frozen immediately (avoids amine-carbonyl reactions).

  • Avoid: Phosphate buffer (PBS) if you plan to measure phosphate release (e.g., Aldolase assays), as the background

    
     will mask your signal.
    
Step 2: Dissolution & pH Adjustment
  • Weigh the D-Fructose 1-phosphate disodium salt.

  • Dissolve in 80% of the final volume of solvent.

  • CRITICAL QC STEP: Measure pH. The disodium salt usually yields a slightly acidic to neutral solution depending on the manufacturing process.

    • If pH < 6.5: Adjust carefully with dilute NaOH (0.1 M).

    • Target:pH 7.2 – 7.5 .

  • Bring to final volume.

Step 3: Aliquoting & Flash Freezing
  • Do not store the bulk solution. Repeated freeze-thaw cycles cause local pH shifts (eutectic crystallization) that can degrade the compound.

  • Aliquot into single-use volumes (e.g., 100 µL).

  • Flash freeze in liquid nitrogen or place directly in -80°C.

Visualizing the Workflow

Figure 1: Storage Decision Matrix

A logic gate for determining the correct handling of F1P samples.

StorageMatrix Start Start: F1P Powder Dissolve Dissolve in Water/HEPES Start->Dissolve CheckPH QC: Check pH Dissolve->CheckPH Adjust Adjust to pH 7.2 - 7.5 (Dilute NaOH) CheckPH->Adjust pH < 7.0 Usage Immediate Use? CheckPH->Usage pH 7.0-7.8 Adjust->Usage Exp Proceed to Experiment Usage->Exp Yes Aliquot Aliquot (Single Use) Usage->Aliquot No Freeze Store at -80°C (Max 1 Month) Aliquot->Freeze

Caption: Workflow for the preparation and preservation of F1P solutions to prevent hydrolysis.

Figure 2: Degradation Pathways

Understanding the chemical risks at different pH levels.

Degradation F1P D-Fructose 1-Phosphate Acid Acidic pH (< 5.0) (Monoanion Form) F1P->Acid Exposed to Base Alkaline pH (> 9.0) F1P->Base Exposed to Hydrolysis Hydrolysis (Release of Pi + Fructose) Acid->Hydrolysis Fast Kinetics Degradation Isomerization & Browning (Maillard) Base->Degradation Slow Kinetics

Caption: Chemical fate of F1P under non-optimal pH conditions.

Troubleshooting & FAQs

Q1: My F1P solution has turned slightly yellow after a week at 4°C. Is it still usable?

  • Diagnosis: This indicates degradation, likely the Maillard reaction if you used an amine buffer (Tris/Glycine) or general alkaline degradation.

  • Action: Discard. The yellowing indicates the formation of complex byproducts that will interfere with spectrophotometric assays (especially at 340 nm or 450 nm).

  • Prevention: Switch to HEPES buffer and store at -20°C or -80°C.

Q2: I am seeing high background phosphate in my Aldolase B assay.

  • Diagnosis: Spontaneous hydrolysis.

  • Root Cause: The stock solution may have been stored at a pH that was too acidic (< 6.0) or subjected to too many freeze-thaw cycles.

  • Verification: Run a "Buffer + F1P" control (no enzyme). If

    
     is high, the substrate has degraded.
    
  • Remedy: Prepare fresh substrate. Ensure the pH of the stock is strictly 7.2–7.5.

Q3: Can I autoclave the F1P solution for sterility?

  • Answer: ABSOLUTELY NOT.

  • Reason: The heat and pressure of autoclaving will completely hydrolyze the phosphate ester bond, leaving you with a solution of Fructose and inorganic phosphate.

  • Alternative: Filter sterilize using a 0.22 µm PVDF or PES membrane.

Q4: Why does the protocol recommend avoiding Phosphate Buffered Saline (PBS)?

  • Reason: While chemically stable, PBS contains high concentrations of inorganic phosphate (

    
    ). If your downstream application involves measuring 
    
    
    
    release (e.g., using Malachite Green), the buffer will saturate the detector, making the assay impossible.

References

  • Sigma-Aldrich. Product Information: D-Fructose 1-phosphate disodium salt.

  • Wolfenden, R., et al. (2011). The Kinetics of Hydrolysis of Phosphate Esters. Chemical Reviews. (Provides mechanistic grounding for monoanion vs. dianion stability).

  • Cayman Chemical. D-Fructose-1,6-bisphosphate (sodium salt) Product Insert. (Analogous stability data for fructose phosphates).

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[2][3][4] 5th edition. Section 16.1: Glycolysis. (Context on Aldolase B and F1P metabolism).

Sources

Technical Support Center: Fructose 1-Phosphate (F1P) Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Support Hub. Ticket ID: F1P-YIELD-OPT Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary: The F1P Yield Paradox

Recovering Fructose 1-Phosphate (F1P) is notoriously difficult compared to its isomer, Glucose 6-Phosphate (G6P). The "yield paradox" often stems from a misunderstanding of F1P's unique instability and its behavior on anion exchange resins. Unlike G6P, F1P possesses a keto group at C2 and a phosphate at C1, making it highly susceptible to:

  • Alkaline degradation (via β-elimination).

  • Acid hydrolysis (cleavage of the phosphoester bond).

  • Isomerization (Lobry de Bruyn-van Ekenstein transformation).

This guide moves beyond standard protocols to address the mechanistic failures causing low yields (<50%).

Module 1: Diagnostic Triage – Where is your product going?

Before altering your protocol, you must identify the "leak." Use this logic flow to diagnose the root cause of low recovery.

F1P_Troubleshooting Start Low F1P Recovery Yield Step1 Analyze Flow-Through (FT) & Wash Fractions Start->Step1 Decision1 Is F1P in FT? Step1->Decision1 Issue_Binding ISSUE: Poor Binding - Resin Capacity Exceeded - Ionic Strength too high - pH < pKa2 (6.1) Decision1->Issue_Binding Yes (>10%) Step2 Analyze Elution Fractions Decision1->Step2 No Decision2 Is F1P in Eluate? Step2->Decision2 Issue_Elution ISSUE: Elution Kinetics - Eluent too weak - Resin cross-linkage too high - Channeling Decision2->Issue_Elution Yes, but peak tailing Step3 Check Mass Balance (Total Phosphate Assay) Decision2->Step3 No (Missing) Decision3 Is Phosphate Free? Step3->Decision3 Issue_Degradation ISSUE: Hydrolysis - pH too low/high - Temp > 4°C - Residence time too long Decision3->Issue_Degradation High Inorganic Pi Issue_Irreversible ISSUE: Irreversible Adsorption - Non-specific binding - Matrix fouling Decision3->Issue_Irreversible Low Total Pi

Figure 1: Diagnostic logic flow for identifying F1P loss points during Ion Exchange Chromatography (IEX).

Module 2: Optimizing the Resin & Elution System

Resin Selection: The Cross-Linkage Factor

A common error is using high cross-linked resins (e.g., Dowex 1X8) for sugar phosphates. While X8 offers high capacity, its small pore size restricts the diffusion of hydrated sugar phosphates, leading to peak broadening and tailing .

  • Recommendation: Switch to 4% cross-linked resins (e.g., AG 1-X4 or Dowex 1X4). The larger pore size improves mass transfer kinetics, sharpening elution peaks and increasing recoverable concentration.

The Borate Complexation Strategy

If you cannot separate F1P from Fructose 6-Phosphate (F6P) or inorganic phosphate, simple chloride gradients will fail. You must exploit the cis-diol chemistry.

  • Mechanism: Borate ions form cyclic anionic complexes with cis-diols (present in F1P). This increases the net negative charge of the sugar-borate complex, causing it to bind more tightly to the anion exchanger than non-complexed species.

  • Protocol Adjustment: Equilibrate the column with Sodium Tetraborate rather than water/chloride.

Eluent Selection Table
Eluent SystemProsConsBest For
NaCl / KCl High displacement power; cheap.Requires extensive desalting (loss risk).Analytical separation; robust binding.
Ammonium Formate Volatile (sublimes upon lyophilization).Weaker displacer; requires higher molarity.Preparative scale (avoids desalting steps).
Ammonium Bicarbonate Volatile; buffers at pH 8.0.High pH risks F1P isomerization/degradation.NOT RECOMMENDED for F1P.
Borate Buffer Superior isomer resolution (F1P vs F6P).Difficult to remove borate post-column.High-purity isomer separation.

Module 3: The "Barium Block" Recovery Protocol

CRITICAL INTERVENTION: If your chromatographic yield is <60% due to desalting losses (e.g., dialysis of a 260 Da molecule), abandon standard desalting. Use the Barium Precipitation Method . This classical biochemical technique is often superior for bulk recovery of sugar phosphates.

The Mechanism

Barium salts of sugar phosphates are generally water-insoluble, while many impurities remain soluble. This allows for solid-phase capture without a column.

Step-by-Step Protocol
  • Elution Collection: Collect F1P fractions from your IEX column (using Chloride or Formate).

  • Precipitation:

    • Adjust pH to 8.2 using dilute NaOH.

    • Add Barium Acetate (1M) in slight excess relative to total phosphate.

    • Add 2 volumes of Ethanol (95%) to drive precipitation.

    • Incubate: 4°C for 4–12 hours.

  • Harvest:

    • Centrifuge (10,000 x g, 15 min, 4°C).

    • Discard supernatant (contains soluble impurities).

    • Wash pellet with 80% Ethanol.

  • Resolubilization (The "Barium Swap"):

    • Resuspend the Barium-F1P pellet in a minimal volume of water.

    • Add stoichiometric amounts of H₂SO₄ (Sulfuric Acid).

    • Reaction:

      
      
      
    • Barium Sulfate (

      
      ) is extremely insoluble and will precipitate white.
      
  • Final Recovery:

    • Centrifuge to remove

      
      .
      
    • Neutralize the supernatant immediately with NaOH or KOH to pH 7.0.

    • Lyophilize the supernatant.

Yield Expectation: >85% recovery with >95% salt removal.

Module 4: Stability & Storage Guidelines

F1P is chemically fragile. Adhere to these strict environmental controls to prevent hydrolysis during purification.

The Danger Zones

F1P_Stability F1P Fructose 1-Phosphate Acid Acidic pH (< 4.0) High Temp F1P->Acid Exposed to Base Alkaline pH (> 8.5) F1P->Base Exposed to Hydrolysis Hydrolysis (Loss of Phosphate) Acid->Hydrolysis Causes Isomerization Isomerization (Conversion to Glucose-1-P or degradation) Base->Isomerization Causes

Figure 2: Chemical stability pathways of Fructose 1-Phosphate.

Storage Rules:
  • Temperature: Always process at 4°C . Never rotovap at >35°C.

  • pH Window: Maintain pH between 6.5 and 7.5 .

    • Why? At pH 7, the phosphate is dianionic (

      
      ), stabilizing the ester bond against acid hydrolysis.
      
  • Lyophilization: Store as a dry powder (Sodium or Potassium salt). In solution, F1P degrades by ~1-2% per week even at -20°C.

FAQs: Troubleshooting Specific Scenarios

Q: I see a "ghost peak" eluting before F1P. What is it? A: This is likely Inorganic Phosphate (Pi) or Fructose .

  • Diagnosis: Test the fraction with a reducing sugar assay (e.g., DNS) and a phosphate assay (e.g., Malachite Green).

    • Positive Sugar + Negative Phosphate = Free Fructose (Hydrolysis product).

    • Negative Sugar + Positive Phosphate = Inorganic Phosphate.

  • Fix: If it's Pi, your column is separating it correctly. If it's Fructose, hydrolysis is occurring on the column. Lower the temperature to 4°C and ensure your buffer pH is not acidic.

Q: Can I use dialysis to remove the salt after elution? A: NO. F1P (MW ~260 Da) will pass through standard dialysis membranes (cutoff usually 3.5 kDa or 1 kDa).

  • Fix: Use Ammonium Formate elution followed by lyophilization, or the Barium Precipitation method described in Module 3.

Q: My F1P and F6P are co-eluting. How do I separate them? A: Switch to Borate-form anion exchange .

  • Protocol: Convert resin to Borate form. Elute with a gradient of Potassium Borate. The complexation constants differ significantly between the C1-phosphate (F1P) and C6-phosphate (F6P) isomers, improving resolution.

References

  • Lefebvre, M. J., et al. (1984). "Kinetic studies of fructose 6-phosphate,2-kinase and fructose 2,6-bisphosphatase." Journal of Biological Chemistry, 259(24), 15379-15385. Link

  • Khym, J. X., & Cohn, W. E. (1953). "The separation of sugar phosphates by ion exchange with the use of the borate complex." Journal of the American Chemical Society, 75(5), 1153-1156. Link

  • Bio-Rad Laboratories. (2022). "AG® 1 and AG MP-1 Strong Anion Exchange Resins Instruction Manual." Bio-Rad Technical Support. Link

  • Eggleston, G. (1999). "The stability of fructose 1-phosphate in aqueous solution." Carbohydrate Research, 318(1-4), 1-8. Link

  • Horecker, B. L., & Smyrniotis, P. Z. (1950). "The enzymatic production of ribose-5-phosphate from 6-phosphogluconate." Archives of Biochemistry, 29(1), 232-233. (Describes the classic Barium precipitation technique). Link

Detecting impurities in commercial D-Fructose 1-phosphate barium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detection of Impurities & Troubleshooting Guide

Status: Active | Version: 2.4 | Last Updated: February 13, 2026

Introduction: The "Barium Paradox"

Welcome to the technical support hub for D-Fructose 1-phosphate (F1P) barium salt. As a researcher, you likely chose the barium salt variant because of its superior stability and crystallization properties compared to the highly hygroscopic sodium or potassium salts.

However, this stability comes with a trade-off: Barium (Ba²⁺) is toxic to many biological systems and precipitates with sulfate ions , which are common in enzymatic buffers. Furthermore, F1P is prone to acid-catalyzed hydrolysis and isomerization.

This guide provides autonomous, field-proven protocols to detect impurities and prepare your reagent for sensitive assays.

Module 1: The Barium Interference (Pre-Analytical)

User Issue: "I dissolved the F1P barium salt directly in my assay buffer, but the solution turned cloudy and my enzyme activity is zero."

Root Cause Analysis
  • Precipitation: Most biological buffers (e.g., Krebs-Henseleit) or enzyme suspensions (often in ammonium sulfate) contain sulfate ions. Ba²⁺ reacts immediately to form insoluble Barium Sulfate (BaSO₄), causing turbidity that interferes with optical density (OD) readings.

  • Inhibition: Free Ba²⁺ ions can competitively inhibit enzymes requiring Mg²⁺ or Ca²⁺ cofactors.

Protocol: Barium Removal (Solubilization & Conversion)

Do not use the barium salt directly in kinetic assays. You must convert it to the sodium salt.

Method A: Cation Exchange (Recommended for High Purity)

  • Dissolve F1P-Ba salt in minimum distilled water (it is sparingly soluble; mild warming to 30°C helps).

  • Pass through a column containing Dowex 50W-X8 (Na⁺ form) or equivalent strong cation exchange resin.

  • Elute with water. The Ba²⁺ is retained on the resin; F1P-Na elutes.

  • Validation: Test a small aliquot of eluate with 1M H₂SO₄. No precipitate indicates successful Ba²⁺ removal.

Method B: Sulfate Precipitation (Rapid Method)

  • Dissolve F1P-Ba in water.

  • Add a stoichiometric equivalent of Sodium Sulfate (Na₂SO₄) solution.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant (contains F1P-Na).

Visual Workflow: Barium Removal Strategy

BariumRemoval Start Raw F1P Barium Salt (Solid) Dissolve Dissolution (dH2O, 30°C) Start->Dissolve Decision Choose Method Dissolve->Decision Resin Dowex 50W-X8 (Na+ Form) Decision->Resin High Purity Sulfate Add Na2SO4 (Stoichiometric) Decision->Sulfate Rapid Elute Elute Column Resin->Elute Centrifuge Centrifuge/Filter (Remove BaSO4) Sulfate->Centrifuge Final Pure F1P-Na (Assay Ready) Centrifuge->Final Elute->Final

Caption: Workflow for converting F1P Barium Salt to Assay-Compatible Sodium Salt.

Module 2: Organic Impurity Profiling

User Issue: "My kinetics suggest a mixture of substrates. How do I distinguish F1P from Fructose-6-Phosphate (F6P) or free Fructose?"

Scientific Context

Commercial F1P can contain:

  • Fructose-6-Phosphate (F6P): Result of acid-catalyzed isomerization (Lobry de Bruyn–Van Ekenstein transformation).

  • Free Fructose: Result of hydrolysis (loss of phosphate group).

  • Glucose Phosphates: Rare, but possible via enzymatic contamination during synthesis.

Protocol: Differential Enzymatic Analysis

Standard "Aldolase" assays often fail because muscle Aldolase (Aldolase A) has high activity for Fructose-1,6-bisphosphate (F1,6BP) but very low activity for F1P (approx. 2% of F1,6BP rate). You must use Liver Aldolase (Aldolase B).

The Coupled Assay System:

  • Reaction: F1P

    
     DHAP + Glyceraldehyde[1]
    
  • Coupling: DHAP + NADH + H⁺

    
     Glycerol-3-Phosphate + NAD⁺
    
  • Signal: Decrease in Absorbance at 340nm (NADH oxidation).

Differentiation Table:

ImpurityDetection StrategyEnzyme Required
Fructose-1-P (Target) Specific cleavage by Aldolase B.Aldolase B (Liver) + GDH + TPI
Fructose-6-P (Isomer) Will not react with Aldolase B directly. Requires Phosphofructokinase (PFK) to convert to F1,6BP first.PFK + ATP + Aldolase (A or B)
Free Fructose Phosphorylation required.[2]Hexokinase + ATP (No PGI)
Glucose-6-P Direct oxidation.G6PDH + NADP⁺
Visual Pathway: Specific F1P Detection

EnzymaticAssay F1P D-Fructose 1-Phosphate (Analyte) ALDO Aldolase B (Liver Isoform) F1P->ALDO DHAP DHAP GDH Glycerol-3-P Dehydrogenase DHAP->GDH GLY Glyceraldehyde NADH NADH (High Abs 340nm) NADH->GDH NAD NAD+ (Low Abs 340nm) ALDO->DHAP ALDO->GLY GDH->NAD

Caption: Coupled enzymatic assay logic. Specificity relies on Aldolase B; signal is NADH consumption.

Module 3: Inorganic Impurities (Phosphate & Sulfate)

User Issue: "I suspect hydrolysis occurred during storage. How do I check for free inorganic phosphate (Pi)?"

Stability Warning

F1P is acid-labile . If the barium salt was washed with acidic solutions or stored in humidity, the phosphate ester bond may hydrolyze, releasing free Fructose and Inorganic Phosphate (Pi).

Protocol: Molybdate Assay for Free Pi

Note: This assay must be performed in acidic conditions, but the reagent itself causes hydrolysis of F1P over time. You must read immediately.

  • Reagent: Ammonium Molybdate + Ascorbic Acid in H₂SO₄ (Ames Method or similar).

  • Procedure: Mix sample with reagent.

  • Read: Absorbance at 820 nm (Blue complex).

  • Critical Control: Run a time-course.

    • Immediate color (0-1 min): Free Inorganic Phosphate (Impurity).

    • Slowly increasing color (>5 min): Hydrolysis of F1P by the assay acid (Artifact).

FAQs: Storage & Handling

Q: Can I autoclave the F1P solution? A: Absolutely not. The heat and pressure will cause rapid hydrolysis and "browning" (Maillard reaction if proteins/amines are present, or caramelization). Sterilize by filtration (0.22 µm) after removing the barium.

Q: The certificate says "Hydrate." How do I calculate the molarity? A: Commercial barium salts vary in hydration (often


 or variable). You must determine the precise concentration using the Enzymatic Assay (Module 2)  rather than relying solely on weight. Weighing errors of 10-15% are common due to variable water content.

Q: What is the shelf life? A:

  • Solid Barium Salt: >2 years at -20°C (Desiccated).

  • Solubilized (Na-Salt): <1 month at -20°C. Avoid repeated freeze-thaw cycles; aliquot immediately.

References

  • SpectraBase. (2025). D-Fructose 1-phosphate - 13C NMR Spectrum.[3][4] Wiley Science Solutions. Link

  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis.[2][5][6] Academic Press.[7] (Standard reference for coupled enzyme assays involving Aldolase).

  • Sigma-Aldrich. (2024). Enzymatic Assay of Fructose (F-2793) Product Information.[2] Merck KGaA. Link

  • Pean, M., et al. (2021). Multinuclear NMR of Calcium Fructoborate Complex – Structure, Stability, and Quantitation.[8] ResearchGate. Link

  • Walsh Medical Media. (2015). Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography.Link

Sources

Validation & Comparative

Fructose 1-Phosphate vs. Fructose 1,6-Bisphosphate: Aldolase Isozyme Specificity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Aldolase A and Aldolase B specificities, designed for researchers in biochemistry and drug development.

Executive Summary

In mammalian metabolism, the cleavage of fructose phosphates is governed by three aldolase isozymes (A, B, and C), which share a high degree of sequence homology yet exhibit profound kinetic differences.[1]

  • Aldolase A (Muscle/RBC): Optimized for Glycolysis . It exhibits a high turnover number (

    
    ) for Fructose 1,6-bisphosphate (F1,6BP) but has negligible activity toward Fructose 1-phosphate (F1P).
    
  • Aldolase B (Liver/Kidney): Optimized for Gluconeogenesis and Fructose Metabolism .[2] It is unique in its ability to cleave both F1,6BP and F1P with nearly equal efficiency (

    
     ratio ~1:1).
    
  • Critical Implication: The inability of Aldolase A or C to compensate for Aldolase B’s loss in the liver leads to Hereditary Fructose Intolerance (HFI) , where toxic F1P accumulation sequesters inorganic phosphate, causing liver failure.

Mechanistic Basis of Specificity

Structural Homology and Divergence

All class I aldolases utilize a conserved Schiff base mechanism involving a critical Lysine residue (Lys229 in human Aldolase B) to form a covalent intermediate with the substrate.[1][3][4] The isozyme specificity arises not from the catalytic center itself, which is strictly conserved, but from Isozyme-Specific Residues (ISRs) located at the substrate-binding periphery.

  • F1,6BP Binding (Aldolase A/B/C): The C1-phosphate and C6-phosphate binding sites are spatially conserved. Aldolase A has a rigid active site optimized to bind the bisphosphate form, utilizing the C6-phosphate handle for conformational locking.

  • F1P Binding (Aldolase B only): Aldolase B possesses a more flexible C6-binding pocket. It can accommodate the unphosphorylated C6-OH of Fructose 1-phosphate while maintaining tight binding at the C1-phosphate. Aldolase A lacks this flexibility; without the C6-phosphate anchor, F1P fails to induce the necessary conformational change for catalysis (induced fit).

Pathway Visualization

The following diagram illustrates the distinct metabolic roles. Note how Aldolase B acts as the "gatekeeper" for fructose entry into glycolysis.

G cluster_glycolysis Glycolysis (Muscle/Brain) cluster_fructolysis Fructose Metabolism (Liver) Glucose Glucose F6P Fructose 6-Phosphate Glucose->F6P Hexokinase F16BP Fructose 1,6-Bisphosphate F6P->F16BP PFK-1 G3P Glyceraldehyde 3-Phosphate F16BP->G3P Aldolase A (High Activity) Aldolase B (Moderate Activity) DHAP Dihydroxyacetone Phosphate F16BP->DHAP DHAP->G3P TPI Fructose Fructose F1P Fructose 1-Phosphate Fructose->F1P Fructokinase (KHK) F1P->DHAP Aldolase B ONLY Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Glyceraldehyde->G3P Triokinase

Figure 1: Differential metabolic pathways. Aldolase A dominates the glycolytic flux (Blue), while Aldolase B is essential for the fructolytic pathway (Red).

Kinetic Performance Comparison

The following data highlights why Aldolase A cannot rescue Aldolase B deficiency. While Aldolase A is a superior glycolytic enzyme (


 for F1,6BP is ~50x higher than B), it is functionally inert toward F1P.
Table 1: Comparative Kinetic Parameters (Human Isozymes)
ParameterSubstrateAldolase A (Muscle)Aldolase B (Liver)Ratio (A:B Performance)

(Affinity)
F1,6BP~10 - 50 µM< 10 µMB has higher affinity (lower

)
F1P1 - 5 mM1 - 2 mMSimilar

(low affinity for both)

(Turnover)
F1,6BP ~50

~1

A is ~50x faster
F1P < 0.1

~1

B is >10x faster
Activity Ratio F1,6BP : F1P50 : 1 1 : 1 Defining Characteristic

Key Takeaway: The "Activity Ratio" (F1,6BP activity divided by F1P activity) is the standard diagnostic metric.

  • Ratio > 30: Indicates Muscle Type (Aldolase A).

  • Ratio ~ 1: Indicates Liver Type (Aldolase B).[3]

Experimental Protocols

To distinguish between isozymes or validate inhibitors, a NADH-Coupled Enzyme Assay is the gold standard. This assay relies on the reduction of DHAP, a common product of both reactions.

Principle

Aldolase cleavage generates Dihydroxyacetone Phosphate (DHAP).[3][4][5] The auxiliary enzyme Glycerol-3-Phosphate Dehydrogenase (GPDH) reduces DHAP to Glycerol-3-Phosphate, oxidizing NADH to NAD+. The rate of NADH disappearance (measured at 340 nm) is proportional to aldolase activity.

Workflow Diagram

Assay cluster_reaction Coupled Enzyme System Substrate Substrate (F1,6BP or F1P) Products DHAP + (GAP or Glyceraldehyde) Substrate->Products Aldolase Cleavage GPDH Auxiliary Enzyme: alpha-GPDH Products->GPDH DHAP enters NADH NADH (High Absorbance) NAD NAD+ (Low Absorbance) NADH->NAD Measured at 340nm Aldolase Aldolase (Sample) GPDH->NAD TPI Optional: TPI

Figure 2: Coupled assay workflow. Note: TPI is only useful for F1,6BP substrates to capture the second triose (GAP).

Step-by-Step Protocol

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • NADH: 0.2 mM (freshly prepared).

  • Auxiliary Enzymes:

    
    -GPDH (2 U/mL), TPI (10 U/mL - omit for F1P specific stoichiometry).
    
  • Substrates: Fructose 1,6-bisphosphate (2 mM) OR Fructose 1-phosphate (10 mM).

Procedure:

  • Blanking: Pipette Buffer, NADH, and Auxiliary Enzymes into a quartz cuvette. Monitor at 340 nm to ensure a stable baseline (no spontaneous NADH oxidation).

  • Sample Addition: Add the Aldolase sample (purified protein or tissue homogenate).

  • Initiation: Add Substrate (F1,6BP or F1P) to start the reaction.

  • Measurement: Record

    
     over the linear range (1–5 mins).
    

Calculation & Stoichiometry (Crucial):

  • For F1,6BP: 1 mole substrate

    
     2 moles Triose 
    
    
    
    2 moles NADH oxidized (if TPI is present).
  • For F1P: 1 mole substrate

    
     1 DHAP + 1 Glyceraldehyde. Only DHAP reacts. 1 mole NADH oxidized .
    
  • Formula:

    
    
    (Stoichiometry Factor = 2 for F1,6BP with TPI; 1 for F1P).
    

Clinical & Drug Development Implications

Hereditary Fructose Intolerance (HFI)[2][3]
  • Mechanism: Mutations in the ALDOB gene (e.g., A149P) reduce catalytic activity or structural stability.

  • Pathology: Ingestion of fructose leads to rapid accumulation of F1P. Because Aldolase A/C cannot cleave F1P, the phosphate group remains "trapped" on the sugar. This depletes the cellular pool of inorganic phosphate (

    
    ), inhibiting ATP synthesis and glycogenolysis.
    
  • Diagnostic Note: Historically, the F1,6BP/F1P activity ratio in liver biopsy was used. A ratio > 2.5 suggests HFI (loss of specific B activity).

Cancer Targets (Warburg Effect)
  • Aldolase A: Highly upregulated in hypoxic tumors (HIF-1

    
     target) to drive rapid glycolysis.
    
  • Therapeutic Strategy: Small molecule inhibitors targeting the hydrophobic patch near the active site of Aldolase A are in development. Specificity is key: an ideal drug must inhibit Aldolase A (tumor glycolysis) without inhibiting Aldolase B (liver gluconeogenesis), to avoid inducing iatrogenic hypoglycemia or liver toxicity.

References

  • Penhoet, E. E., et al. (1969). "Two distinct types of fructose diphosphate aldolase in the rabbit." Biochemistry. Link

  • Hori, K., et al. (1987). "Structure and expression of the human aldolase A gene." Genome.[3] Link

  • Tolan, D. R. (1995). "Molecular basis of hereditary fructose intolerance: mutations and polymorphisms in the human aldolase B gene." Human Mutation.[2] Link

  • Novel Aldolase Inhibitors: "Bisphosphonate Inhibitors of Mammalian Glycolytic Aldolase." Journal of Medicinal Chemistry. Link

  • Assay Methodology: "Enzymatic Assay of Aldolase." Sigma-Aldrich Protocol. Link

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of D-Fructose 1-Phosphate Barium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and related therapeutic areas, the accurate and comprehensive analysis of key metabolites is paramount. D-Fructose 1-phosphate (F1P), a central intermediate in fructose metabolism, presents a unique analytical challenge due to its structural complexity and the presence of various tautomeric forms in solution. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of D-Fructose 1-phosphate barium salt, alongside alternative analytical methodologies. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your analytical workflows.

The Analytical Imperative: Why a Multi-Faceted Approach to F1P Analysis is Crucial

The choice of an analytical technique for a phosphorylated sugar like F1P is not trivial. It depends on the specific research question: are you seeking unambiguous structural confirmation, precise quantification in a complex biological matrix, or high-throughput screening? This guide will equip you to make an informed decision by objectively comparing the strengths and weaknesses of NMR spectroscopy with High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays.

Deep Dive: NMR Spectroscopic Analysis of this compound

NMR spectroscopy stands as a titan in the realm of structural elucidation, offering an unparalleled, non-destructive window into the molecular architecture of F1P. It allows for the direct observation of ¹H, ¹³C, and ³¹P nuclei, providing a wealth of information on connectivity, stereochemistry, and conformational dynamics.

The Tautomeric Landscape of Fructose 1-Phosphate

A critical consideration in the NMR analysis of F1P is its existence as a mixture of tautomers (isomers that interconvert) in aqueous solution. The primary forms are the β-pyranose, β-furanose, α-furanose, and α-pyranose anomers. This equilibrium mixture results in a more complex NMR spectrum than would be expected from a single structure, with distinct sets of signals for each major tautomer. Understanding this phenomenon is the first step to a successful spectral interpretation.

Expected NMR Data for D-Fructose 1-Phosphate

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the major anomeric forms of D-Fructose 1-phosphate. These values are compiled from public databases and the scientific literature, providing a crucial reference for spectral assignment.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for D-Fructose 1-Phosphate in D₂O

AtomTautomer¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C1β-pyranose~3.8 (m)~66.1
C2β-pyranose-~100.8
C3β-pyranose~4.1 (m)~72.4
C4β-pyranose~3.8 (m)~70.2
C5β-pyranose~3.9 (m)~83.4
C6β-pyranose~3.7 (m)~66.6
C1β-furanose~3.8 (m)~68.9
C2β-furanose-~104.2
C3β-furanose~4.2 (m)~78.0
C4β-furanose~4.1 (m)~77.1
C5β-furanose~4.0 (m)~83.4
C6β-furanose~3.7 (m)~65.3

Note: Proton signals are often complex multiplets (m) due to extensive spin-spin coupling.

Table 2: Expected ³¹P NMR Data and Key Coupling Constants for D-Fructose 1-Phosphate

ParameterExpected ValueRationale
³¹P Chemical Shift (δ, ppm) ~4-6Characteristic for alkyl monophosphates. The exact shift is sensitive to pH and counter-ions.
¹J(C1,P) ~140-150 HzOne-bond coupling, highly characteristic and useful for confirming the phosphorylation site.
²J(H1,P) ~5-10 HzTwo-bond coupling, aids in the assignment of the H1 protons.
³J(C2,P) ~5-8 HzThree-bond coupling, provides conformational information.
³J(H2eq,P) ~2-5 HzThree-bond coupling, dependent on the dihedral angle.
³J(H2ax,P) ~15-25 HzThree-bond coupling, dependent on the dihedral angle.
The Influence of the Barium Counter-ion

The presence of a divalent cation like barium (Ba²⁺) can influence the NMR spectrum, particularly the ³¹P chemical shift. While specific studies on the effect of barium on F1P are scarce, general principles for divalent cations on organophosphates suggest the following:

  • Coordination: The Ba²⁺ ion can coordinate with the negatively charged phosphate group.

  • Chemical Shift Perturbation: This interaction can induce a downfield shift in the ³¹P resonance. The magnitude of this shift is dependent on the concentration of the cation and the strength of the interaction.

  • Linewidth Broadening: In some cases, the interaction with a quadrupolar nucleus like ¹³⁵Ba or ¹³⁷Ba could lead to broadening of the ³¹P signal, although this effect is often minor.

It is crucial to be aware of these potential effects when comparing spectra of the barium salt to other salt forms or the free acid.

Experimental Protocol for NMR Analysis

This protocol outlines a comprehensive approach to acquiring high-quality NMR data for this compound.

1. Sample Preparation: a. Weigh 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube. b. Add 0.6 mL of deuterium oxide (D₂O, 99.9%). c. Add a small amount of a suitable internal standard for chemical shift referencing (e.g., DSS or TSP). d. Gently vortex the tube to ensure complete dissolution.

2. Instrument Setup & Data Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. b. ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans). c. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. Consider using DEPT experiments (DEPT-90, DEPT-135) to aid in distinguishing CH, CH₂, and CH₃ groups. d. ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a relatively sensitive nucleus, so fewer scans are typically needed.[1] e. 2D NMR (for complete assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each tautomer.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and confirming the overall structure.
  • ¹H-³¹P HSQC/HMBC: To directly observe correlations between protons and the phosphorus nucleus, confirming the site of phosphorylation and providing coupling constant information.

3. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired data. b. Reference the spectra to the internal standard. c. Integrate the signals in the ¹H spectrum to determine the relative populations of the different tautomers. d. Use the 2D NMR data to systematically assign all proton, carbon, and phosphorus resonances for the major anomers present.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample D-Fructose 1-Phosphate Barium Salt Dissolve Dissolve in NMR Tube Sample->Dissolve D2O D₂O D2O->Dissolve Standard Internal Standard Standard->Dissolve NMR_Spec High-Field NMR Spectrometer Dissolve->NMR_Spec OneD 1D NMR (¹H, ¹³C, ³¹P) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD Process Processing (FT, Phasing, Baseline) NMR_Spec->Process Reference Referencing Process->Reference Assign Spectral Assignment Reference->Assign Quantify Tautomer Quantification Assign->Quantify Structure Structural Elucidation Quantify->Structure

Diagram: Experimental workflow for NMR analysis.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques offer advantages in terms of sensitivity, throughput, and cost-effectiveness for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used for the quantification of F1P.

  • Principle: Separation is typically achieved using anion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns.[2] Detection can be performed using pulsed amperometric detection (PAD), which is highly sensitive for carbohydrates, or by derivatization followed by UV or fluorescence detection.[3]

  • Advantages: Excellent quantitative performance, high sensitivity (especially with PAD), and the ability to separate F1P from other sugar phosphates.[4][5]

  • Disadvantages: Provides no direct structural information, requires derivatization for some detection methods, and can be susceptible to matrix effects.

Experimental Protocol for HPLC-PAD:

  • Sample Preparation: Prepare aqueous solutions of the this compound. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[5]

  • Instrumentation: Use an HPLC system equipped with a high-performance anion-exchange column (e.g., CarboPac series) and a pulsed amperometric detector with a gold working electrode.[6]

  • Mobile Phase: A high pH mobile phase, typically a sodium hydroxide gradient, is used to ensure the carbohydrates are in their anionic form for retention on the column.[6]

  • Data Analysis: Quantify the F1P peak by comparing its area to a calibration curve generated from standards of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

  • Principle: F1P is separated by LC, ionized (typically by electrospray ionization, ESI), and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for enhanced specificity and structural confirmation.[7][8]

  • Advantages: High sensitivity and selectivity, provides molecular weight information, and can be used for both qualitative and quantitative analysis.[7][9] Derivatization can further enhance sensitivity.[10]

  • Disadvantages: Ion suppression from the sample matrix can be a significant issue, and it does not provide the detailed stereochemical information of NMR. Isomeric sugar phosphates can be difficult to separate chromatographically.[11]

Experimental Protocol for LC-MS/MS:

  • Sample Preparation: Similar to HPLC, with careful consideration of the solvent to ensure compatibility with ESI.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). A HILIC or mixed-mode column is often employed for separation.[2]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) is commonly used.[2]

  • MS Parameters: Optimize ESI source parameters (e.g., spray voltage, gas flows) and MS/MS transitions (precursor and product ions) for F1P.

  • Data Analysis: Quantify using the area of the specific MS/MS transition, often with the use of a stable isotope-labeled internal standard.

Enzymatic Assays

Enzymatic assays offer a highly specific and often simple method for the quantification of F1P.

  • Principle: A series of coupled enzyme reactions is used to convert F1P to a product that can be easily measured, typically by spectrophotometry (e.g., the production or consumption of NADH or NADPH).[12] For example, aldolase can cleave F1P, and the resulting products can be further reacted in a pathway that leads to a change in absorbance at 340 nm.[13][14]

  • Advantages: High specificity, relatively simple and inexpensive instrumentation (spectrophotometer), and can be adapted for high-throughput formats.[14]

  • Disadvantages: Provides only quantitative information, is susceptible to interference from other compounds that may affect enzyme activity, and requires purified enzymes.

Experimental Protocol for a Coupled Enzymatic Assay:

  • Sample Preparation: Prepare a buffered aqueous solution of the sample.

  • Reagents: A reaction mixture containing the necessary enzymes (e.g., aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase), cofactors (e.g., NADH), and buffer.

  • Procedure: a. Add the sample to the reaction mixture in a cuvette. b. Monitor the change in absorbance at 340 nm over time using a spectrophotometer. c. The rate of change in absorbance is proportional to the concentration of F1P.

  • Data Analysis: Calculate the F1P concentration by comparing the reaction rate to a standard curve.

Comparison_Logic cluster_nmr NMR Spectroscopy cluster_hplc HPLC cluster_lcms LC-MS cluster_enzymatic Enzymatic Assays NMR_Strength Strengths: - Unambiguous Structure - Stereochemistry - Tautomer Analysis - Non-destructive NMR_Weakness Weaknesses: - Low Sensitivity - Complex Spectra - High Cost HPLC_Strength Strengths: - Excellent Quantification - High Sensitivity (PAD) - Good Separation HPLC_Weakness Weaknesses: - No Structural Info - Derivatization often needed LCMS_Strength Strengths: - High Sensitivity & Selectivity - Molecular Weight Info - Qualitative & Quantitative LCMS_Weakness Weaknesses: - Ion Suppression - Limited Stereochemical Info Enzymatic_Strength Strengths: - High Specificity - Simple & Inexpensive - High Throughput Enzymatic_Weakness Weaknesses: - Quantitative Only - Prone to Interference Topic Analytical Goal Topic->NMR_Strength Topic->HPLC_Strength Topic->LCMS_Strength Topic->Enzymatic_Strength

Diagram: Logical comparison of analytical techniques.

Conclusion: A Synergistic Approach

The comprehensive analysis of this compound is best achieved through a synergistic application of the techniques discussed. NMR spectroscopy is the undisputed champion for initial, unambiguous structural characterization. For routine quantification, particularly in complex biological samples, LC-MS/MS offers an excellent balance of sensitivity and specificity. HPLC-PAD is a robust alternative for high-sensitivity quantification when mass spectrometric detection is not required. Finally, enzymatic assays provide a rapid and cost-effective solution for high-throughput screening and specific quantitative questions. By understanding the principles and practical considerations of each method, researchers can design a robust analytical strategy to advance their scientific endeavors.

References

  • Berna, M., et al. (2006). Separation and Quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the Evaluation of fructose-1,6-biphosphatase Activity. Journal of Chromatography B, 830(1), 109-115. Available at: [Link]

  • Beutler, H. O. (1984). Fructose. In H. U. Bergmeyer (Ed.), Methods of Enzymatic Analysis (3rd ed., Vol. 6, pp. 321-327). Weinheim: VCH.
  • Fornaini, G., et al. (1977). Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues. International Journal for Vitamin and Nutrition Research, 47(1), 88-91. Available at: [Link]

  • Shodex. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Fructose 1,6-bisphosphate Analysis Service. Available at: [Link]

  • Koerner, T. A., et al. (1990). Two-dimensional 1H-, 13C-, and 31P-nuclear magnetic resonance and molecular-mechanics investigation of D-fructose 2,6-bisphosphate. Carbohydrate Research, 203(2), 173-182. Available at: [Link]

  • Walker, A. M., et al. (2022). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(15), 5348-5360. Available at: [Link]

  • Gullberg, J., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. BMC Plant Biology, 19(1), 487. Available at: [Link]

  • Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Available at: [Link]

  • Han, J., & Lin, K. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry, 94(11), 4675-4682. Available at: [Link]

  • ResearchGate. (n.d.). Calibration of the sugar phosphate analysis method using mixed-mode HPLC-MS. Available at: [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... Available at: [Link]

  • SpectraBase. (n.d.). D-Fructose 1-phosphate - Optional[13C NMR] - Spectrum. Available at: [Link]

  • van Dam, H. W., et al. (1998). Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection. Analytical Biochemistry, 261(1), 36-42. Available at: [Link]

  • ResearchGate. (n.d.). 31P NMR study of magnesium phosphate glasses. Available at: [Link]

  • ResearchGate. (n.d.). Assignment of 13 C NMR spectrum of D-fructose in D 2 O. Available at: [Link]

  • Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(13), 5449-5453. Available at: [Link]

  • Han, J., et al. (2014). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(8), 3945-3952. Available at: [Link]

  • OIV. (n.d.). Glucose and fructose (enzymatic method) (Type-II). Available at: [Link]

  • UC Davis Viticulture and Enology. (2018). Enzymatic Analysis: Fructose/Glucose. Available at: [Link]

  • SIELC Technologies. (n.d.). Fructose 6-Phosphate. Available at: [Link]

  • FSIS. (n.d.). Determination of Phosphate. Available at: [Link]

  • ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fructose-1,6-diphosphate. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fructose-6-phosphate. Available at: [Link]

  • University of Nottingham. (n.d.). 31 Phosphorus NMR. Available at: [Link]

  • ResearchGate. (2022). Is it possible to analyze glucose, fructose, xylose and xylitol by HPLC with UV detector??. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... Available at: [Link]

  • Iwamoto, E., et al. (2012). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. International Journal of Molecular Sciences, 13(5), 5865-5875. Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. Available at: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

  • Novotny, J., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8452-8462. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]

Sources

Technical Comparison Guide: Aldolase B Kinetics (Fructose 1-phosphate vs. Fructose 1,6-bisphosphate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isozyme Specificity Paradox

In the landscape of glycolytic enzymes, Aldolase B (ALDOB) stands as a critical metabolic gatekeeper.[1][2] Unlike its counterparts Aldolase A (muscle) and Aldolase C (brain)—which are evolutionarily optimized for high-flux glycolysis (cleaving Fructose 1,6-bisphosphate, F1,6BP )—Aldolase B acts as the primary hepatic mechanism for dietary fructose assimilation.[1][2]

The defining biochemical characteristic of Aldolase B is its kinetic equipotency (in terms of


) toward both Fructose 1-phosphate (F1P ) and F1,6BP.[1] While Aldolase A exhibits a ~50:1 preference for F1,6BP, Aldolase B maintains a near 1:1 catalytic turnover ratio.[1] This unique kinetic profile is essential for preventing the accumulation of F1P, a toxic metabolite implicated in Hereditary Fructose Intolerance (HFI) .[1]

This guide provides an objective technical comparison of the


 and 

values for these two substrates, elucidates the structural basis for this specificity, and details a self-validating experimental protocol for kinetic characterization.[1]

Mechanistic Overview & Structural Basis

The Reaction Pathways

Aldolase B catalyzes reversible aldol cleavage via a Class I Schiff-base mechanism (Lys229).[1][2] The substrates differ by a single phosphate group at the C-6 position, yet this difference dictates the metabolic fate of the cell.[1]

  • Glycolysis/Gluconeogenesis: Cleavage of F1,6BP yields two phosphorylated trioses: Glyceraldehyde 3-phosphate (G3P) and Dihydroxyacetone phosphate (DHAP).[1][2][3][4][5][6]

  • Fructolysis: Cleavage of F1P yields one phosphorylated triose (DHAP) and one unphosphorylated triose (Glyceraldehyde).[1][2]

Structural Determinants of Specificity

The high affinity for F1,6BP across all isozymes is driven by electrostatic anchoring.[1] The C-1 phosphate binds near the Schiff-base lysine, while the C-6 phosphate is anchored by Arg303 , Lys146 , and Ser271 .[1]

Why Aldolase B binds F1P effectively: In Aldolase A, the C-6 binding pocket is rigid and highly electropositive, optimized for the C-6 phosphate of F1,6BP.[1] In Aldolase B, subtle conformational flexibility in the C-terminal region and isozyme-specific residues (e.g., Met vs. Asn substitutions) allow the enzyme to accommodate the unphosphorylated hydrophobic tail of F1P without the severe entropic penalty seen in Aldolase A.[1]

Kinetic Data Comparison

The following data aggregates values from human and mammalian recombinant Aldolase B studies. Note the orders-of-magnitude difference in


, despite similar turnover numbers (

).[1]
Table 1: Kinetic Parameters of Human Aldolase B
ParameterFructose 1,6-bisphosphate (F1,6BP)Fructose 1-phosphate (F1P)Comparative Insight

(Affinity)
< 4

M
(0.8 – 4.0

M)
~2.4 mM (1.0 – 5.0 mM)Affinity for F1,6BP is ~1000x higher than for F1P.[1]

(Turnover)
~1.0 – 5.0

~1.0 – 3.0

Turnover rates are comparable (Ratio

1:1).[1]
Catalytic Efficiency (

)
High (


)
Moderate (


)
Efficiency is driven by tight binding for F1,6BP, but mass action drives F1P cleavage in the liver.[1]
Aldolase A Ratio (

)
100% (Reference)~2%Aldolase A is virtually inactive on F1P.
Aldolase B Ratio (

)
100% (Reference)~80 - 100% Critical Feature: Aldolase B retains high activity for F1P.[1]

Data Interpretation:

  • The

    
     Discrepancy:  The millimolar 
    
    
    
    for F1P suggests that Aldolase B is responsive to intracellular F1P concentrations in the physiological range (post-prandial fructose load). It acts as a "sensor" that clears F1P only when levels rise.[1]
  • The

    
     Equivalence:  The fact that 
    
    
    
    is similar for both substrates ensures that once F1P binds, it is processed just as rapidly as the glycolytic intermediate, preventing the "phosphate trap" effect seen in HFI.[1]

Visualizing the Metabolic Pathway

The following diagram illustrates the bifurcation of Fructose metabolism and the central role of Aldolase B.

FructoseMetabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_fructolysis Fructolysis (Liver) F16BP Fructose 1,6-bisphosphate (F1,6BP) G3P Glyceraldehyde 3-P (G3P) F16BP->G3P Aldolase A/B DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase A/B (Km ~4 uM) Fructose Dietary Fructose F1P Fructose 1-phosphate (F1P) Fructose->F1P ATP -> ADP KHK Fructokinase (KHK) Fructose->KHK Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B F1P->DHAP Aldolase B (Km ~2 mM) ALDOA Aldolase A (Low Affinity for F1P) F1P->ALDOA Comp. Inhibition (In HFI) KHK->F1P ALDOB Aldolase B (High Affinity for F1P & F1,6BP)

Figure 1: Metabolic flux showing Aldolase B as the dual-specificity enzyme bridging Glycolysis and Fructolysis.[1]

Experimental Protocol: Self-Validating Kinetic Assay

To validate the


 differences described above, a NADH-coupled spectrophotometric assay  is the gold standard.[1] This protocol is designed to be self-validating by using an internal control (DHAP production) that applies to both substrates.[1]
Principle

Aldolase cleavage generates DHAP.[1][2][3][6][7][8]


Signal:  Decrease in Absorbance at 340 nm.[1]
Reagents & Setup
  • Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl (Ionic strength mimics physiological conditions).

  • Coupling Enzyme:

    
    -Glycerophosphate Dehydrogenase (GDH/GPDH), >2 U/mL (Excess).[1]
    
  • Co-factor: NADH, 0.2 mM.[1]

  • Auxiliary Enzyme (Optional for F1,6BP): Triose Phosphate Isomerase (TPI).[1]

    • Note: For F1,6BP, adding TPI converts G3P to DHAP, yielding 2 NADH oxidized per substrate molecule.[1]

    • Critical: For F1P, TPI has no effect on the Glyceraldehyde product.[1] Only 1 NADH is oxidized per F1P molecule.[1] You must account for this stoichiometry in calculations.

Step-by-Step Workflow
  • Preparation of Substrate Stocks:

    • F1,6BP Stock: Prepare 10 mM stock. Serial dilute to range 0.5

      
      M – 100 
      
      
      
      M.[1]
    • F1P Stock: Prepare 100 mM stock. Serial dilute to range 0.5 mM – 20 mM.[1]

    • Validation: Check pH of substrate stocks; acidic hydrolysis can generate free phosphate/fructose.[1]

  • Reaction Mix Assembly:

    • In a UV-transparent 96-well plate or quartz cuvette:

      • Buffer + NADH + GDH + (TPI for F1,6BP only).[1]

      • Incubate at 25°C or 37°C for 5 min to consume trace DHAP.

  • Initiation:

    • Add Aldolase B enzyme (approx 0.01 – 0.1 U/mL final).[1]

    • Add Substrate to start reaction.[1]

  • Data Acquisition:

    • Measure

      
       over the linear range (typically 1–5 mins).[1]
      
Calculation & QC
  • F1,6BP Rate:

    
     (If TPI used).[1]
    
  • F1P Rate:

    
    .[1]
    
  • QC Check: Run a "No Enzyme" blank to subtract spontaneous NADH oxidation.[1] Run a "No Substrate" blank to check for contaminant DHAP in the enzyme prep.

Assay Visualization

AssayProtocol cluster_mix Reaction Mixture Buffer Buffer (pH 7.5) Substrate_Selection Select Substrate Buffer->Substrate_Selection NADH NADH (0.2 mM) NADH->Substrate_Selection GDH GDH Enzyme (Excess) GDH->Substrate_Selection F16BP_Path F1,6BP (0-100 uM) Substrate_Selection->F16BP_Path F1P_Path F1P (0-20 mM) Substrate_Selection->F1P_Path Stoichiometry Stoichiometry Correction F16BP_Path->Stoichiometry Add TPI (2 NADH/mol) F1P_Path->Stoichiometry No TPI (1 NADH/mol) Detection Measure A340 (NADH Oxidation) Stoichiometry->Detection Calculate V0

Figure 2: Workflow for the coupled enzyme assay highlighting the stoichiometric correction required for F1P.

Clinical & Drug Development Implications[1]

Hereditary Fructose Intolerance (HFI)

HFI is caused by loss-of-function mutations in the ALDOB gene (e.g., A149P).[1][9] The clinical pathology is driven by the Kinetic Trap :

  • Fructokinase phosphorylates Fructose

    
     F1P (Rapid).[1][2]
    
  • Mutant Aldolase B fails to cleave F1P (

    
     drops).[1]
    
  • Result: F1P accumulates to millimolar levels, sequestering inorganic phosphate (

    
    ).[1] This depletes the ATP pool, inhibiting glycogenolysis and gluconeogenesis, leading to severe hypoglycemia and liver toxicity.[1]
    
Therapeutic Targeting

For drug developers, Aldolase B represents a dual challenge/opportunity:

  • Inhibitors: Selective inhibitors of Aldolase B (sparing A/C) are sought to treat obesity/metabolic syndrome by limiting fructose metabolism.[1] The challenge is the high structural homology of the active site. Specificity must be achieved by targeting the distal residues that confer F1P tolerance.[1]

  • Enzyme Replacement: Engineering an Aldolase B variant with lower

    
     for F1P (higher affinity) could theoretically alleviate HFI symptoms more effectively than wild-type enzyme replacement.[1]
    

References

  • Tolan, D. R., et al. (2003).[1] "Structure of human brain fructose 1,6-(bis)phosphate aldolase: linking isozyme structure with function." Protein Science, 12(11), 2631–2640.[1]

  • Malay, A. D., et al. (2005).[1] "Structure of the Thermolabile Mutant Aldolase B, A149P: Molecular Basis of Hereditary Fructose Intolerance." Journal of Molecular Biology, 347(1), 135-144.[1]

  • Cross, N. C., et al. (1990).[1] "Alteration of substrate specificity by a naturally-occurring aldolase B mutation (Ala337-->Val) in fructose intolerance."[1][10] Nucleic Acids Research, 18(7), 1733–1737.[1]

  • Penhoet, E. E., & Rutter, W. J. (1971).[1][7] "Catalytic and immunochemical properties of homomeric and heteromeric combinations of aldolase subunits." Journal of Biological Chemistry, 246(2), 318-323.[1]

  • Sigma-Aldrich Technical Bulletin. "Aldolase Activity Colorimetric Assay Kit (MAK223)."

Sources

D-Fructose 1-Phosphate: The Mechanistic Biomarker of Hereditary Fructose Intolerance

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for researchers and drug development professionals. It prioritizes mechanistic insight and experimental utility over general clinical overview.

A Publish Comparison Guide for Research & Drug Development

Executive Summary: The "Toxic Trap"

In the landscape of Hereditary Fructose Intolerance (HFI), D-Fructose 1-phosphate (F1P) is not merely a metabolite; it is the pathogenic driver. While genetic testing (ALDOB sequencing) is the clinical gold standard for diagnosis, F1P quantification remains the definitive functional biomarker for disease severity and therapeutic efficacy—particularly in the development of Ketohexokinase (KHK) inhibitors.

This guide analyzes F1P’s utility compared to alternative markers, detailing the "F1P Trap" mechanism and providing a validated LC-MS/MS protocol for its quantification in preclinical matrices.

Mechanistic Basis: The Aldolase B Blockade

HFI is caused by a deficiency in Aldolase B , the enzyme responsible for cleaving F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

The Pathophysiology:

  • Ingestion: Fructose is phosphorylated by Ketohexokinase (KHK) to F1P.[1][2]

  • The Trap: In HFI, Aldolase B fails.[3][4] F1P accumulates intracellularly (liver, kidney, intestine).[3]

  • The Toxicity: F1P accumulation sequesters inorganic phosphate (

    
    ), leading to ATP depletion, inhibition of glycogenolysis (hypoglycemia), and compensatory hyperuricemia.
    
Pathway Visualization

The following diagram illustrates the "F1P Trap" and the therapeutic logic of KHK inhibition.

HFI_Mechanism Fructose Dietary Fructose F1P Fructose 1-Phosphate (F1P) Fructose->F1P Phosphorylation Fructose->F1P Blocked by KHK Inhibitors KHK Ketohexokinase (KHK) Glycolysis Glycolysis/Gluconeogenesis F1P->Glycolysis Blocked in HFI ATP_Depletion ATP Depletion & Phosphate Sequestration F1P->ATP_Depletion Accumulation Causes Toxicity Aldolase Aldolase B (Deficient in HFI)

Figure 1: The HFI Metabolic Defect. Red pathways indicate the toxic accumulation of F1P due to Aldolase B deficiency. Green dotted line represents the therapeutic target (KHK).

Comparative Analysis: F1P vs. Alternatives

For a researcher, selecting the right biomarker depends on the question: Are we diagnosing the patient, or measuring the drug's effect?

Table 1: Biomarker Performance Matrix
FeatureFructose 1-Phosphate (F1P) Genetic Testing (ALDOB) Plasma Fructose Fructose Tolerance Test (FTT)
Primary Role Pharmacodynamic (PD) Marker Clinical Diagnosis Surrogate PD Marker Obsolete / Historical
Biological Matrix Liver/Kidney Tissue, PBMCs*Whole Blood / SalivaPlasma / UrinePlasma (post-load)
Mechanism Direct measure of toxic metaboliteIdentifies underlying mutationMeasure of substrate spilloverProvocation of hypoglycemia
Invasiveness High (Biopsy) or Moderate (PBMCs)Low (Blood draw)Low (Blood/Urine)Dangerous (Contraindicated)
Sensitivity High (Direct correlation to toxicity)>95% (for common alleles)Moderate (Transient)High but risky
Utility in Drug Dev Critical (Proof of Mechanism) Patient StratificationEfficacy MonitoringNone

Key Insight for Drug Developers: While Genetics confirms the patient has HFI, it cannot tell you if your KHK inhibitor is working. F1P (measured in preclinical liver samples) is the only direct measure of efficacy. In clinical trials, Plasma Fructose is used as an inverse surrogate: If KHK is inhibited, F1P decreases (good) and Plasma Fructose increases (benign).

Experimental Guide: Quantification of F1P

Context: F1P is a polar, phosphorylated sugar intermediate. It does not circulate significantly in plasma because it is trapped intracellularly. Therefore, this protocol focuses on intracellular quantification (Liver homogenates or Cell Lysates) using LC-MS/MS.

Method: HILIC-MS/MS for Sugar Phosphates

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar sugar phosphates without derivatization. Negative ion mode MS/MS provides high specificity.

A. Sample Preparation (Liver Tissue/Hepatocytes)
  • Goal: Quench metabolism immediately to prevent F1P degradation or ATP hydrolysis.

  • Protocol:

    • Quenching: Immediately submerge tissue (50 mg) or cell pellet in liquid nitrogen .

    • Extraction: Homogenize in cold Methanol:Water (80:20 v/v) at -20°C.

      • Why? High organic content precipitates enzymes (stopping reactions) while solubilizing polar sugars.

    • Internal Standard: Spike with

      
      -Fructose-1-Phosphate  (or 
      
      
      
      -Glucose-6-P if unavailable) prior to homogenization.
    • Centrifugation: 14,000 x g for 10 min at 4°C.

    • Supernatant: Transfer to a fresh vial. Evaporate to dryness under nitrogen if concentration is needed, reconstitute in 50% Acetonitrile.

B. LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Amide-based HILIC column (e.g., Waters BEH Amide or Shodex HILICpak VG-50).

    • Dimensions: 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 9.0 (Alkaline pH improves peak shape for phosphates).

    • B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-10 min: 90% -> 60% B (Linear gradient)

    • 10-12 min: 60% B

  • MS Detection (Negative Mode - ESI):

    • Fructose 1-Phosphate (F1P):

      • Precursor: m/z 259.0

        
        
        
      • Product (Quant): m/z 97.0

        
         (Phosphate group)
        
      • Product (Qual): m/z 79.0

        
        
        
    • Note: Isomers like Glucose-1-P and Glucose-6-P have the same mass (259.0). Chromatographic separation is critical. F1P typically elutes between G6P and F1,6BP on amide columns.

C. Data Validation (Self-Check)

To ensure trustworthiness (E-E-A-T), verify the following in your data:

  • Recovery: Spike recovery should be 85-115%.

  • Stability: Process samples on ice; sugar phosphates can hydrolyze at room temperature.

Application in Drug Discovery (KHK Inhibitors)

The current frontier in HFI therapy is Ketohexokinase (KHK) inhibition .[5] The logic is to prevent the formation of F1P, thereby preventing the "trap" and ATP depletion.

Experimental Workflow for Efficacy Screening

This workflow describes how to use F1P as a biomarker to validate a KHK inhibitor candidate (e.g., PF-06835919).

Drug_Dev_Workflow Step1 Step 1: In Vivo Dosing (HFI Mouse Model / Rat) Step2 Step 2: Fructose Challenge (Oral Gavage) Step1->Step2 Step3 Step 3: Tissue Collection (Liver Freeze Clamp) Step2->Step3 Step4 Step 4: LC-MS/MS Analysis Step3->Step4 Result Biomarker Readout Step4->Result Outcome1 Low F1P / High Plasma Fructose (Effective Inhibition) Result->Outcome1 Outcome2 High F1P / Low Plasma Fructose (Ineffective) Result->Outcome2

Figure 2: Preclinical workflow for validating KHK inhibitors using F1P quantification.

Interpreting the Data[2][6][7][8][9]
  • Effective Drug: Liver F1P levels drop to near-baseline; Plasma Fructose spikes (indicating it was not metabolized).

  • Ineffective Drug: Liver F1P remains high (toxicity persists); Plasma Fructose remains low (metabolized into the trap).

References

  • Futatsugi, K., et al. (2020).[6] "Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose."[6] Journal of Medicinal Chemistry. Link[7]

  • Brouwers, M.C.G.J. (2022).[8] "Fructose 1-phosphate, an evolutionary signaling molecule of abundancy."[8] Trends in Endocrinology & Metabolism. Link

  • Softic, S., et al. (2024).[2] "Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism."[2][9] JCI Insight. Link[2]

  • Cocuron, J.C., et al. (2020).[10] "Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars." Metabolites.[4][11][10] Link

  • Tolan, D.R. (1995). "Blood fructose levels and hereditary fructose intolerance."[3] Nutrition Reviews. Link

Sources

A Researcher's Guide to Analytical Standards: Fructose 1-Phosphate Barium Salt vs. Dipotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working in metabolic pathways and enzyme kinetics, the choice of analytical standards is a critical decision that can significantly impact the reliability and accuracy of experimental outcomes. Fructose 1-phosphate (F1P), a key intermediate in fructose metabolism, is commercially available in several salt forms, most commonly as a barium salt and a dipotassium salt.[1][2][3] This guide provides an in-depth technical comparison of these two standards, offering insights into their physicochemical properties, performance in enzymatic assays, and best practices for their use in a laboratory setting.

Understanding the Core Differences: A Physicochemical Overview

The fundamental difference between the two standards lies in the counter-ion complexed with the negatively charged phosphate group of the fructose 1-phosphate molecule. This seemingly minor variation can have significant consequences for the handling, stability, and application of these reagents.

PropertyFructose 1-Phosphate Barium SaltFructose 1-Phosphate Dipotassium SaltReference
Molecular Formula C₆H₁₁BaO₉PC₆H₁₁O₉P·2K[3][4]
Molecular Weight 395.45 g/mol 336.32 g/mol [3][4]
General Solubility Barium salts exhibit a wide range of solubilities, with some being poorly soluble in water.Potassium salts are generally highly soluble in water.[5]
Hygroscopicity Generally less hygroscopic than potassium salts.Tends to be more hygroscopic, requiring careful storage.
Purity Purity can be affected by the precipitation process used for its preparation.Typically offers high purity due to the crystallization process.

The Critical Role of the Counter-Ion in Enzymatic Assays

The choice between the barium and dipotassium salt of fructose 1-phosphate becomes particularly critical when the standard is to be used in enzymatic assays. The counter-ion can directly influence the activity of the enzyme under investigation.

The Case for the Dipotassium Salt: A Biologically Relevant Cation

Potassium ions (K⁺) are ubiquitous in biological systems and are known to be essential cofactors for a multitude of enzymes. In the context of fructose metabolism, enzymes such as aldolase may exhibit optimal activity in the presence of potassium ions. Therefore, using the dipotassium salt of fructose 1-phosphate can provide a more biologically relevant experimental condition.

The Potential Pitfalls of the Barium Salt: A Cautionary Tale

Barium ions (Ba²⁺), on the other hand, are not typically found in significant concentrations in biological systems and can act as an inhibitor for certain enzymes.[6] Specifically, barium has been shown to block potassium channels and interfere with processes that are dependent on potassium or other divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[7] This inhibitory effect can lead to an underestimation of enzyme activity or the misinterpretation of kinetic data.

Experimental Design: A Head-to-Head Comparison

To provide a practical framework for selecting the appropriate standard, we present a series of recommended experiments to directly compare the performance of the fructose 1-phosphate barium and dipotassium salts.

Solubility and Solution Stability Assessment

Objective: To quantitatively determine and compare the solubility and stability of both salts in a common biological buffer.

Protocol:

  • Preparation of Saturated Solutions:

    • Prepare a 50 mM Tris-HCl buffer at pH 7.4.

    • To separate 10 mL aliquots of the buffer at 25°C, add an excess of either the barium or dipotassium salt of fructose 1-phosphate.

    • Stir the solutions vigorously for 1 hour to ensure saturation.

    • Centrifuge the solutions at 10,000 x g for 10 minutes to pellet the undissolved salt.

  • Quantification of Solubilized Fructose 1-Phosphate:

    • Carefully collect the supernatant from each solution.

    • Analyze the concentration of fructose 1-phosphate in the supernatant using a suitable analytical method such as ion chromatography.[8][9][10][11][12]

  • Stability Assessment:

    • Prepare 10 mM solutions of each salt in the 50 mM Tris-HCl buffer (pH 7.4).

    • Incubate the solutions at 37°C.

    • At time points of 0, 1, 4, 8, and 24 hours, take an aliquot from each solution and analyze the concentration of intact fructose 1-phosphate using ion chromatography.

    • The degradation of fructose can be influenced by pH.[13]

Expected Outcome: The dipotassium salt is expected to exhibit significantly higher solubility than the barium salt. The stability assessment will reveal any differences in the degradation rates of the two salts under physiological conditions.

Comparative Enzymatic Assay: Aldolase B Activity

Objective: To evaluate the performance of both salts as substrates for aldolase B, a key enzyme in fructose metabolism.[14][15][16]

Workflow Diagram:

cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis F1P_Ba Fructose 1-Phosphate Barium Salt Solution Assay_Mix_Ba Assay Mix with Barium Salt F1P_Ba->Assay_Mix_Ba F1P_K Fructose 1-Phosphate Dipotassium Salt Solution Assay_Mix_K Assay Mix with Dipotassium Salt F1P_K->Assay_Mix_K Aldolase Aldolase B Enzyme Assay_Mix_Ba->Aldolase Add Enzyme Assay_Mix_K->Aldolase Add Enzyme Measurement Measure NADH Oxidation at 340 nm Aldolase->Measurement Kinetics_Ba Determine Km and Vmax for Barium Salt Measurement->Kinetics_Ba Kinetics_K Determine Km and Vmax for Dipotassium Salt Measurement->Kinetics_K Comparison Compare Kinetic Parameters Kinetics_Ba->Comparison Kinetics_K->Comparison cluster_prep Sample Preparation cluster_analysis Ion Chromatography Analysis cluster_results Data Comparison F1P_Ba_Sol F1P Barium Salt Solution (t=0) IC_System Ion Chromatograph with Pulsed Amperometric Detection F1P_Ba_Sol->IC_System F1P_K_Sol F1P Dipotassium Salt Solution (t=0) F1P_K_Sol->IC_System F1P_Ba_Inc Incubated F1P Barium Salt (t=24h) F1P_Ba_Inc->IC_System F1P_K_Inc Incubated F1P Dipotassium Salt (t=24h) F1P_K_Inc->IC_System Purity Compare Peak Purity and Impurity Profile IC_System->Purity Stability Compare Degradation Products and Rate IC_SYSTEM IC_SYSTEM IC_SYSTEM->Stability

Sources

Safety Operating Guide

Technical Advisory: Safe Disposal of D-Fructose 1-Phosphate Barium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

D-Fructose 1-phosphate barium salt is a legacy biochemical reagent, historically used in enzymatic assays of the glycolytic pathway.[1] While the fructose-1-phosphate moiety is biologically benign, the barium (


)  counter-ion presents a significant toxicological and regulatory hazard.[1]

Critical Directive: Under the Resource Conservation and Recovery Act (RCRA), barium is a characteristic hazardous waste (Code D005 ).[2][3][4]

  • DO NOT dispose of this substance down the drain.[1]

  • DO NOT dispose of in regular trash.[1][5]

  • DO NOT autoclave (autoclaving does not remove heavy metals).[1]

This guide outlines the scientifically validated procedures for segregating, stabilizing, and disposing of this compound, ensuring compliance with EPA 40 CFR regulations.

Hazard Profile & Chemical Logic

To manage the risk, one must understand the dissociation chemistry. This compound is a water-soluble salt.[1] Upon contact with water, it dissociates:



The danger lies in the free barium ion (


), which acts as a potassium channel blocker in biological systems, leading to cardiac arrhythmias and nervous system excitability.
Chemical Data Summary
ParameterSpecificationOperational Implication
CAS Number 53823-70-4 (Generic Ba salts: 7440-39-3)Use for waste labeling.[1]
RCRA Code D005 Mandatory label requirement.[1]
TCLP Limit 100.0 mg/LConcentration above this defines "Hazardous Waste."[1]
Solubility Soluble in waterHigh Risk: Readily enters water table if mishandled.[1]
Toxicity Acute Toxin (Oral/Inhalation)Wear P100 respirator and nitrile gloves.[1]
Decision Matrix: Disposal Workflows

The following logic gate determines the correct protocol based on the physical state of the waste.

DisposalDecision Start Waste Identification: D-Fructose 1-P Barium Salt StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Aqueous Solution (Buffers/Reaction Mix) StateCheck->LiquidPath DirectBin Protocol A: Direct Segregation SolidPath->DirectBin High Conc. LiquidPath->DirectBin Standard Lab Waste Precipitation Protocol B: Chemical Stabilization LiquidPath->Precipitation Spill/Remediation Shipment Hand off to EHS / Waste Contractor DirectBin->Shipment Precipitation->Shipment

Figure 1: Operational decision tree for barium waste management.[1]

Protocol A: Solid Waste (Primary Method)

Scope: Dry powder, old vials, or contaminated solid debris (gloves, weighing boats).

Scientific Rationale: Dissolving solid barium waste to pour it down the drain is a violation of federal law.[1] The safest state for barium is a contained solid.[1]

Procedure:

  • Containment: Place the original container (vial/bottle) inside a clear, sealable secondary bag (e.g., Ziploc or heat-seal).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Barium Compounds, Solid (this compound)."[1]

    • Hazards: Toxic, Heavy Metal.[1][4]

    • Code: D005.

  • Storage: Place in the Satellite Accumulation Area (SAA) in the "Toxic/Heavy Metal" bin.[1]

  • Hand-off: Contact your institution's EHS department for pickup.[1]

Protocol B: Aqueous Waste & Chemical Stabilization (The Self-Validating System)

Scope: Liquid waste from assays, dissolved stock solutions, or spill cleanup residues.

Scientific Rationale: If you cannot ship the liquid waste directly, you must chemically immobilize the barium. We utilize the Common Ion Effect .[1] Barium sulfate (


) is one of the most insoluble salts known (

).[1] By introducing excess sulfate ions, we force the equilibrium to the right, precipitating the barium out of the solution.


Reagents Required:

  • Sodium Sulfate (

    
    ) or dilute Sulfuric Acid (
    
    
    
    ).[1] Note: Sodium sulfate is preferred to avoid generating acidic waste.

Step-by-Step Stabilization:

  • Collection: Collect liquid waste in a beaker.

  • Precipitation: Slowly add 1.0 M

    
     while stirring. A white, cloudy precipitate (
    
    
    
    ) will form immediately.
  • The "Self-Validating" Test:

    • Allow the solid to settle for 30 minutes.[1]

    • Take a small aliquot of the clear supernatant.[1]

    • Add a few more drops of

      
      .[1]
      
    • Observation: If the solution remains clear, the reaction is complete. If it clouds, insufficient sulfate was used—add more to the main vessel.

  • Filtration: Filter the mixture through a 0.45

    
     membrane or Whatman #1 paper.
    
  • Disposal:

    • Solid Filter Cake: Dispose of as Solid Hazardous Waste (D005) .[1]

    • Filtrate (Liquid): Although chemically stripped of Barium, most EHS protocols require this to be collected as "Aqueous Chemical Waste" to ensure no trace metals enter the sewer system.

PrecipitationWorkflow Input Liquid Waste (Soluble Ba2+) React Add Excess Na2SO4 (Sulfate Source) Input->React Equilibrium Equilibrium Shift Forms Insoluble BaSO4 React->Equilibrium Test Validation Step: Add Sulfate to Supernatant Equilibrium->Test Result Precipitate Forms? (Incomplete) Test->Result Result->React YES (Cloudy) Filter Filter Solids Result->Filter NO (Clear) Disposal Dispose Solid as D005 Filter->Disposal

Figure 2: The chemical stabilization workflow utilizing sulfate precipitation.

Emergency Procedures (Spills)
  • Small Spill (Solid): Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag. Treat as Protocol A.

  • Small Spill (Liquid): Absorb with vermiculite or spill pads.[1] Place absorbents in a bag. Label as D005.

  • Skin Contact: Barium salts are toxic by absorption.[1] Wash immediately with soap and copious water for 15 minutes.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Code of Federal Regulations, Title 40, Part 261.24 - Toxicity Characteristic.[1] Retrieved from [Link][1][6][7][8][9]

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Barium: Soluble compounds (as Ba).[1] CDC NIOSH Pocket Guide to Chemical Hazards.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1] Barium Sulfate Compound Summary (Solubility Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Princeton University EHS. (2023).[1] Waste Disposal by Chemical Type: Barium Compounds.[1][3][10] Retrieved from [Link][1]

Sources

Personal protective equipment for handling D-Fructose 1-phosphate barium salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Signal Word: WARNING / DANGER (Depending on purity/concentration) Primary Hazard: Acute Toxicity (Oral/Inhalation) due to Barium (


) dissociation.

This guide provides an advanced technical framework for handling D-Fructose 1-phosphate barium salt (CAS: 53823-70-4). While the fructose-1-phosphate moiety is a benign metabolic intermediate, the barium counter-ion presents significant neurotoxic and cardiotoxic risks. This protocol shifts focus from generic "lab safety" to specific heavy metal containment and metabolic protection .

Part 1: Risk Assessment & Biological Mechanism

The Hazard Mechanism: Why Barium Matters

To handle this compound safely, you must understand the causality of its toxicity.[1] The danger is not chemical burns, but ion channel blockade .

  • Dissociation: Upon contact with mucosal membranes (lungs) or gastric acid (ingestion), the salt dissociates:

    
    
    
  • Potassium Blockade: Free Barium ions (

    
    ) are potent blockers of Inward Rectifier Potassium Channels (
    
    
    
    )
    .[2][3]
  • Physiological Consequence: This blockade prevents potassium efflux from cells, causing intracellular hypokalemia. The result is membrane depolarization leading to:

    • Cardiac Arrhythmias: Ventricular tachycardia.

    • Neuromuscular Paralysis: Profound muscle weakness and tremors.

Expert Insight: Unlike Barium Sulfate (insoluble/safe), sugar-phosphate barium salts are biologically available in acidic environments (like the stomach or lysosomes). Treat this dust as a bio-active neurotoxin .

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. The following matrix is validated for fine heavy metal powders.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 / P2 Respirator (Minimum)or Fume Hood (Preferred)

dust is easily aerosolized. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Causality: Barium salts do not permeate nitrile rapidly, but mechanical failure (tears) is a risk. Double gloving provides a "failure indicator" layer.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses leave gaps. Dust can settle on eyelashes and dissolve into the eye, entering via the nasolacrimal duct.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of heavy metal dust on street clothes, which transports toxins out of the lab.

Part 3: Operational Workflow & Handling Protocol

Visualizing the Safety Logic

The following diagram outlines the critical control points to prevent exposure.

HandlingWorkflow Start Start: Solid Powder Weighing Step 1: Weighing (Static Control) Start->Weighing Minimize Drafts Solubilization Step 2: Solubilization (Dissociation) Weighing->Solubilization Add Weak Acid/Buffer Waste Disposal: Heavy Metal Stream Weighing->Waste Contaminated Wipes Desalting Step 3: Desalting (Removing Ba2+) Solubilization->Desalting Optional: Ion Exchange Desalting->Waste BaSO4 Precipitate

Caption: Operational flow emphasizing the critical "Desalting" step where toxic Barium is separated from the metabolic substrate.

Step-by-Step Protocol
1. Weighing (The Critical Zone)
  • Risk: Static electricity causes fine powder to "jump," creating invisible aerosols.

  • Protocol:

    • Use an antistatic gun or ionizing bar on the spatula and weigh boat before touching the powder.

    • Perform all weighing inside a Chemical Fume Hood . If a balance is not available in the hood, use a Balance Enclosure .

    • Never tap the spatula on the side of the container to dislodge powder; this creates a dust cloud.

2. Solubilization & Desalting (Application Scientist Tip)

Researchers rarely want the Barium; they want the Fructose-1-phosphate. The Barium is there for stability.[2][3] You must often remove it before biological assays.

  • The "Sulfate Crash" Method:

    • Dissolve the Barium salt in a minimal volume of dilute acid (e.g., 0.1M HCl).

    • Add a stoichiometric equivalent of Sodium Sulfate (

      
      ) .
      
    • Reaction:

      
      
      
    • Filtration: The white precipitate is Barium Sulfate . Filter this out (0.2

      
       filter).
      
    • Safety Note: The solid precipitate is now insoluble Barium Sulfate (less toxic), but the filter should still be treated as heavy metal waste to be safe.

3. Spill Management
  • Dry Spill: Do NOT sweep. Sweeping creates dust. Use a wet wipe or a HEPA vacuum dedicated to hazardous chemicals.

  • Wet Spill: Absorb with inert pads. Treat all cleanup materials as hazardous waste.

Part 4: Emergency Response & Decontamination

This logic tree ensures a self-validating response system. If symptoms match, the protocol dictates immediate medical escalation.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Inhalation Inhalation/Dust Type->Inhalation Skin Skin Contact Type->Skin Ingestion Ingestion Type->Ingestion Action_Inhale Fresh Air + Supp. Oxygen Inhalation->Action_Inhale Action_Skin Wash 15min + Soap Skin->Action_Skin Action_Ingest Medical Emergency: Monitor Potassium Ingestion->Action_Ingest Hypokalemia Watch for: Muscle Weakness, Arrhythmia Action_Inhale->Hypokalemia Action_Ingest->Hypokalemia

Caption: Decision tree for emergency response. Note that systemic absorption (Ingestion/Inhalation) leads to Hypokalemia risks.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen.[4]

  • Skin Contact: Brush off loose particles gently (do not rub). Wash with soap and copious water for 15 minutes.[5]

  • Ingestion: Medical Emergency. Do not induce vomiting unless instructed by poison control. The clinical focus will be on correcting Hypokalemia (low potassium) [1].

Part 5: Waste Management

Crucial Rule: Barium is a RCRA-regulated heavy metal (D005).

  • Liquids: Collect in a container labeled "Aqueous Waste - Heavy Metals (Barium)." Do NOT mix with organic solvents unless necessary.

  • Solids: Gloves, weigh boats, and filter papers must go into a Hazardous Solid Waste drum.

  • Drain Disposal: FORBIDDEN. Barium is toxic to aquatic life and persists in the environment.[1]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Barium.[1][2] Centers for Disease Control and Prevention. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Barium: NIOSH Pocket Guide to Chemical Hazards. CDC. Available at: [Link]

  • PubChem. (n.d.). Barium Chloride Toxicity Mechanism (Analogous for Soluble Barium Salts). National Library of Medicine. Available at: [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Barium Compounds. Available at: [Link]

Sources

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